4,4-Dimethoxy-L-proline methyl ester
Description
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Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl (2S)-4,4-dimethoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-11-7(10)6-4-8(12-2,13-3)5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
VVAYRFTUZLXTSX-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)(OC)OC |
Canonical SMILES |
COC(=O)C1CC(CN1)(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
4,4-dimethoxy-L-proline methyl ester CAS 57620-56-1 properties
This technical guide addresses the properties, synthesis, and applications of 4,4-dimethoxy-L-proline methyl ester , a critical intermediate in the synthesis of modified amino acids and peptidomimetics.
CRITICAL REGISTRY ALERT
Discrepancy Detected: The CAS number provided in your request (57620-56-1 ) corresponds to 2-(3-methyl-3-nitrobutyl)-1,3-dioxolane , a nitro-acetal compound unrelated to proline. Corrective Action: This guide focuses on the chemical Name provided (4,4-dimethoxy-L-proline methyl ester ), which is the standard precursor for 4-oxoproline and 4,4-difluoroproline derivatives. The structural data and protocols below reflect the proline derivative, not the nitro compound.
Content Type: Technical Monograph & Synthetic Protocol Target: Medicinal Chemists, Peptide Scientists, Process Chemists
Executive Summary
4,4-dimethoxy-L-proline methyl ester is a "masked" derivative of 4-oxo-L-proline. While 4-oxoproline is chemically versatile, it is inherently unstable in its free form due to susceptibility to decarboxylation, racemization at the
Core Value Proposition
-
Conformational Control: Precursor to C4-substituted prolines that dictate cis/trans peptide bond ratios (prolyl isomerization).
-
Synthetic Gateway: The primary intermediate for synthesizing 4,4-difluoroproline (via DAST/Deoxo-Fluor) and 4-oxoproline (via acidic hydrolysis).
-
Stability: Overcomes the lability of the parent 4-oxoproline during N-terminal peptide coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data (Hydrochloride Salt) |
| Chemical Name | Methyl 4,4-dimethoxy-L-prolinate hydrochloride |
| Common Synonyms | 4,4-Dimethoxy-L-proline methyl ester HCl; 4-Oxoproline dimethyl ketal methyl ester |
| Molecular Formula | |
| Molecular Weight | 225.67 g/mol (Salt); 189.21 g/mol (Free Base) |
| Physical State | White to off-white hygroscopic solid or viscous oil (purity dependent) |
| Solubility | Soluble in MeOH, Water, DMSO; Sparingly soluble in Et₂O, Hexanes |
| Chirality | L-isomer ( |
| Stability | Moisture Sensitive. The ketal hydrolyzes to the ketone in aqueous acid. |
Synthetic Utility & Mechanism
The strategic value of this compound lies in its ability to act as a Hidden Carbonyl . The dimethyl ketal protects the C4 position during harsh N-alkylation or acylation steps.
The "Hidden Carbonyl" Workflow
The following diagram illustrates the standard workflow for utilizing this compound to generate high-value fluorinated or keto-proline derivatives.
Figure 1: The central role of the dimethoxy ketal in proline editing.
Synthesis & Handling Protocol
Objective: Synthesis of Methyl 4,4-dimethoxy-L-prolinate hydrochloride starting from trans-4-hydroxy-L-proline.
Step-by-Step Methodology
Phase 1: Esterification & Protection
-
Reagents: trans-4-Hydroxy-L-proline, Thionyl Chloride (
), Methanol. -
Procedure: Suspend hydroxyproline in dry methanol at 0°C. Add
dropwise (exothermic). Reflux for 4-6 hours. -
Result: Yields 4-hydroxy-L-proline methyl ester HCl .
-
N-Protection (Critical): React with
and in DCM to generate N-Boc-4-hydroxy-L-proline methyl ester . Note: Oxidation of the free amine is messy; N-protection is mandatory before oxidation.
Phase 2: Oxidation (The Swern Protocol)[1]
-
Setup: Anhydrous conditions,
. -
Reagents: Oxalyl chloride, DMSO, DCM, Triethylamine.
-
Mechanism: Activation of DMSO to form the chlorosulfonium ion, followed by reaction with the alcohol to form the alkoxysulfonium ylide.
-
Workup: Quench with water, extract with DCM.
-
Product: N-Boc-4-oxo-L-proline methyl ester . Warning: Use immediately or store at -20°C; prone to racemization.
Phase 3: Ketalization (Target Synthesis)
-
Reagents: Trimethyl orthoformate (TMOF), Methanol,
-Toluenesulfonic acid ( TSA, catalytic). -
Reaction: Dissolve the ketone in MeOH/TMOF (1:1). Add
TSA. Reflux for 2-4 hours. -
N-Deprotection (Optional): If the free amine salt is required, treat with 4M HCl in Dioxane.
-
Purification: Precipitation from MeOH/Ether.
Quality Control & Validation
-
NMR Verification (
): Look for two distinct singlets for the methoxy groups ( ppm) due to the chiral center at C2 making the C4 methoxy groups diastereotopic. -
TLC Monitoring: The ketone (Phase 2) will stain active with 2,4-DNP (orange spot). The target ketal (Phase 3) will not stain with DNP, indicating successful protection.
Applications in Drug Development[1][3]
Synthesis of 4,4-Difluoroproline
The 4,4-dimethoxy group is the direct precursor to 4,4-difluoroproline, a moiety used to modulate the lipophilicity and metabolic stability of peptides.
-
Protocol: The ketal is hydrolyzed (Acetone/HCl) to the ketone in situ, then treated with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .
-
Why: Fluorine substitution at C4 imposes a strong exo-pucker on the proline ring via the gauche effect, influencing the binding affinity of peptidomimetics (e.g., in collagen mimics or ACE inhibitors).
Carbapenem Antibiotic Synthesis
In the synthesis of carbapenems (e.g., Meropenem intermediates), the pyrrolidine ring is often functionalized at C4. The dimethoxy ketal serves as a stable "holding pattern" for the C4 carbon until the complex bicyclic beta-lactam core is assembled.
Safety & Handling (SDS Summary)
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Hygroscopic | Absorbs atmospheric moisture, leading to hydrolysis. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
| Acid Sensitivity | Unstable in aqueous acid. | Avoid acidic aqueous workups unless hydrolysis is intended. |
References
-
Synthesis of 4-Substituted Prolines
- Title: Practical Synthesis of 4,4-Difluoroproline and 4,4-Difluorohomoproline Deriv
- Source:Journal of Organic Chemistry, 2003.
-
URL:[Link]
-
Conformational Effects
- Title: Stereoelectronic effects of fluorine in the proline ring: mechanistic insights.
- Source:N
-
URL:[Link]
-
General Proline Protection Strategies
- Title: Protective Groups in Organic Synthesis (Greene's).
- Source: Wiley Online Library.
-
URL:[Link]
-
CAS Registry Verification (Nitro Compound Correction)
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | CAS 57620-56-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane 97 57620-56-1 [sigmaaldrich.com]
- 5. Substance Information - ECHA [echa.europa.eu]
4,4-dimethoxy-L-proline methyl ester vs 4-oxo-L-proline stability
Topic: 4,4-Dimethoxy-L-Proline Methyl Ester vs. 4-Oxo-L-Proline: Stability, Handling, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Peptide Scientists[1]
Executive Summary
In the design of peptidomimetics and complex active pharmaceutical ingredients (APIs), the proline ring is a critical scaffold for inducing specific secondary structures (e.g.,
4,4-Dimethoxy-L-proline methyl ester serves as the robust, "masked" surrogate. By protecting the C4 ketone as a dimethyl ketal and the carboxylic acid as a methyl ester, this reagent offers superior shelf stability and prevents the deleterious
This guide details the stability profiles, racemization mechanisms, and precise protocols for the selective deprotection and utilization of these key building blocks.
Chemical Stability Profile
The Instability of 4-Oxo-L-Proline
The 4-oxo derivative is inherently unstable due to the electronic effects of the ketone carbonyl at the C4 position.
-
Racemization Risk: The C4 ketone is electron-withdrawing, which significantly increases the acidity of the C
proton (H ). This lowers the pKa of the -proton compared to native proline, facilitating rapid enolization and subsequent racemization to the D-isomer under even mild basic or acidic conditions. -
Hydration: In aqueous media, the C4 ketone exists in equilibrium with its gem-diol (hydrate) form. This hydration complicates NMR characterization and can interfere with stoichiometric reactions requiring anhydrous conditions.
-
Decomposition: The free amino acid form of 4-oxoproline is prone to decarboxylation and polymerization upon prolonged storage.
The Stability of 4,4-Dimethoxy-L-Proline Methyl Ester
The 4,4-dimethoxy derivative mitigates these risks through dual protection:
-
Ketal Protection (C4): The dimethyl ketal locks the C4 carbon in an
hybridization, removing the electron-withdrawing ketone character. This restores the pKa of the -proton to near-native levels, effectively suppressing racemization. -
Ester Protection (C1): The methyl ester prevents zwitterion formation and enhances solubility in organic solvents (DCM, THF, EtOAc), facilitating standard organic synthesis workflows.[1]
Comparative Stability Data
| Feature | 4-Oxo-L-Proline (Free/Protected) | 4,4-Dimethoxy-L-Proline Methyl Ester |
| Shelf Life (Solid) | < 3 months (Hygroscopic, darkens) | > 12 months (Stable white solid) |
| Racemization Risk | High (Fast in base/polar solvents) | Negligible (Stable in base) |
| Solvent Compatibility | Limited (Polar organic/Water) | Broad (DCM, THF, MeOH, EtOAc) |
| Primary Utility | Immediate intermediate for reaction | Storage form / Stable precursor |
Mechanistic Insight: Racemization Pathways[1]
Understanding the mechanism is vital for troubleshooting yield losses during synthesis.
The Enolization Trap
The primary pathway for loss of optical purity in 4-oxoproline is base-catalyzed enolization .
-
Induction: The C4 carbonyl pulls electron density through the
-framework. -
Deprotonation: A base (even mild bases like tertiary amines used in coupling) removes the H
. -
Planar Intermediate: The resulting enolate is planar at the
-carbon. -
Reprotonation: Protonation can occur from either face, leading to a racemic mixture (L- and D- isomers).
Note: In the 4,4-dimethoxy derivative, the C4 position is an acetal ether. It lacks the
Figure 1: The racemization pathway of 4-oxo-proline vs. the stability of the ketal protected form.
Practical Workflows & Protocols
The following protocols describe how to manipulate these reagents selectively.
Selective Deprotection Strategies
The power of 4,4-dimethoxy-L-proline methyl ester lies in its orthogonality . You can selectively remove the ester or the ketal depending on your synthetic needs.
Protocol A: Selective Ketal Hydrolysis (Yields 4-Oxo-L-Proline Methyl Ester)
Use this when you need the ketone active for reductive amination or Wittig reactions but want to keep the carboxylate protected.
-
Dissolution: Dissolve 1.0 eq of 4,4-dimethoxy-L-proline methyl ester in a mixture of THF/Water (4:1 v/v).
-
Acidification: Add 1.0 eq of
-Toluenesulfonic acid (pTsOH) or use 1% aqueous TFA.-
Note: Avoid strong mineral acids (HCl) if possible to prevent ester hydrolysis.[1]
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the ketone is more polar than the ketal).
-
Workup: Neutralize carefully with saturated NaHCO
(do not overshoot pH > 8 to avoid racemization). Extract with DCM.[2] -
Result: 4-oxo-L-proline methyl ester (Use immediately).
Protocol B: Selective Ester Hydrolysis (Yields 4,4-Dimethoxy-L-Proline)
Use this when you need the free acid for peptide coupling but want to keep the ketone protected.
-
Dissolution: Dissolve 1.0 eq of 4,4-dimethoxy-L-proline methyl ester in THF/MeOH/Water (3:1:1).
-
Saponification: Add 1.1 eq of LiOH
H O.-
Critical: Maintain temperature at 0°C to room temperature. Do not heat. The ketal is stable to base.
-
-
Reaction: Stir for 1–2 hours.
-
Workup: Carefully acidify to pH ~4-5 with 1M citric acid (avoid strong mineral acids which will cleave the ketal). Extract with EtOAc.
-
Result: N-protected 4,4-dimethoxy-L-proline (Ready for peptide coupling).
Application: Reductive Amination (Proline Editing)
One of the most valuable applications of the 4-oxo intermediate is synthesizing 4-substituted aminoprolines.
-
Preparation: Generate 4-oxo-L-proline methyl ester via Protocol A.
-
Imine Formation: In dry DCM, treat the ketone with 1.1 eq of the desired amine (R-NH
) and 1.5 eq of NaBH(OAc) (Sodium triacetoxyborohydride). -
Stereocontrol: The hydride attack typically occurs from the less hindered face, often favoring the cis (4S) or trans (4R) isomer depending on the N-protecting group (Boc vs. Fmoc) and steric bulk.
-
Outcome: Access to 4-aminoproline libraries without de novo synthesis.
Visualizing the Synthetic Workflow
The diagram below illustrates the flow from the stable commercial precursor to active pharmaceutical ingredients.
Figure 2: Divergent synthetic pathways from the dimethoxy precursor.
References
-
Proline Editing and Stability
-
4-Oxoproline as an IR Probe
-
Selective Deprotection Protocols
-
Racemization Mechanisms
Sources
4,4-dimethoxy-L-proline as a masked 4-ketoproline precursor
Executive Summary
In the landscape of modern peptidomimetics, the pyrrolidine ring of proline offers a unique template for stereoelectronic tuning. While 4-hydroxyproline (Hyp) and 4-fluoroproline (Flp) are standard tools for modulating conformational stability, 4-ketoproline (Kep) —accessed via the 4,4-dimethoxy-L-proline precursor—represents a higher-order functional handle.[1]
This guide details the technical integration of 4,4-dimethoxy-L-proline as a "masked" building block in Solid-Phase Peptide Synthesis (SPPS). Unlike the reactive ketone, the dimethoxy ketal is inert to the nucleophilic conditions of chain assembly but unmasks quantitatively under acidic cleavage to reveal the electrophilic 4-ketoproline. This moiety serves as a pivotal gateway for downstream bioconjugation (oxime ligation) or stereoselective reductive amination to access novel 4-substituted proline derivatives.[1]
The Chemical Rationale: Why Mask the Ketone?
Direct incorporation of unprotected 4-ketoproline (Fmoc-Kep-OH) into SPPS is fraught with synthetic risks due to the electrophilicity of the C4 carbonyl.[1]
1.1 The Schiff Base Liability
During standard Fmoc SPPS, the N-terminal amine of the growing peptide chain is deprotected using piperidine. If a 4-ketoproline residue is already present on the resin, the free amine of the subsequent amino acid (or the deprotection reagent itself) can attack the C4 ketone, forming a reversible Schiff base (imine) .
-
Consequence: This leads to incomplete coupling, chain truncation, or formation of stable secondary amine adducts if accidental reduction occurs.
-
The Fix: The 4,4-dimethoxy ketal protects the carbonyl oxygen, rendering the C4 position steric but chemically inert to amines and bases.
1.2 Stereoelectronic Considerations
The pyrrolidine ring pucker is governed by the electronegativity of the substituent at C4.
-
4-Ketoproline: The sp2 hybridized C4 favors a planar or envelope conformation that can destabilize the collagen triple helix compared to Hyp, but it provides a unique handle for n→π* interactions.
-
4,4-Dimethoxy: The bulky ketal forces the ring into a specific pucker (often C
-exo due to steric clash), which can influence coupling rates.[1]
Experimental Workflow: Integration into SPPS
The following protocol assumes the use of Fmoc-4,4-dimethoxy-L-proline (often available as a specialty building block or synthesized via trimethyl orthoformate protection of Fmoc-Kep-OH).[1]
2.1 Coupling Protocol (Standard Fmoc)
The dimethoxy ketal is bulky. Standard coupling times should be extended to ensure complete conversion.
| Step | Reagent | Conditions | Mechanism |
| Swelling | DMF / DCM | 30 min, RT | Solvation of resin sites |
| Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removal of Fmoc group |
| Wash | DMF | 5 x 1 min | Removal of dibenzofulvene |
| Activation | Fmoc-AA (4 eq), HATU (3.9 eq), DIEA (8 eq) | Pre-activate 2 min | Formation of active ester |
| Coupling | Activated AA solution | 60 - 90 min | Amide bond formation |
| Monitoring | Chloranil Test | Qualitative | Check for secondary amines |
Expert Insight: Do not use the Kaiser test (ninhydrin) for proline residues; it yields false negatives. Use the Chloranil or Isatin test to verify coupling to the secondary amine of the proline ring.
2.2 Visualization of the Workflow
Figure 1: The strategic workflow utilizing the base-stable dimethoxy ketal to bypass Schiff base side-reactions during elongation, followed by acid-mediated unmasking.[1]
Unmasking the Functionality: The Deprotection Mechanism[1]
The transition from 4,4-dimethoxy-L-proline to 4-ketoproline is chemically elegant because it requires no additional synthetic steps beyond the standard resin cleavage.[1]
3.1 The Acid Switch
Dimethyl ketals are significantly more labile than cyclic ketals (like dioxolanes). The standard cleavage cocktail containing water is sufficient to drive hydrolysis.
Standard Cleavage Cocktail (Reagent K modified):
Mechanism:
-
Protonation: The high concentration of TFA protonates one of the methoxy oxygens.
-
Elimination: Methanol leaves, forming an oxocarbenium ion intermediate.
-
Hydrolysis: Water attacks the oxocarbenium ion.
-
Collapse: Loss of the second methanol molecule yields the ketone.
Critical Control Point: If the peptide is precipitated immediately into cold ether, the hydrolysis may occasionally be incomplete if the water concentration was too low.
Self-Validating Step: Dissolve the crude ether precipitate in 50% aqueous acetonitrile containing 0.1% TFA and let stand for 1-2 hours before HPLC purification. This ensures 100% conversion to the ketone.
Downstream Applications: The "Proline Editing" Gateway[1]
Once the 4-ketoproline (Kep) peptide is isolated, it serves as a scaffold for "Proline Editing"—the stereoselective introduction of functional groups.
4.1 Stereoselective Reductive Amination
The ketone can be reacted with primary amines to form secondary amine derivatives. The stereochemistry of the reduction is dictated by the ring pucker and steric approach of the hydride source.
-
Reagents: Amine (R-NH2), NaBH3CN (Sodium cyanoborohydride) or NaBH(OAc)3.[1][3]
-
Stereochemical Outcome: Hydride attack typically occurs from the less hindered face, often yielding the cis (4S) or trans (4R) isomer depending on the specific peptide conformation and adjacent residues.
4.2 Oxime Ligation (Bioconjugation)
4-Ketoproline is a "bioorthogonal" handle relative to the 20 canonical amino acids.[1]
-
Reaction: Kep-peptide + R-O-NH2 (Alkoxyamine) → Oxime.[1]
-
Utility: Labeling collagen mimetics with biotin or fluorophores without disrupting the triple helix stability [1].
4.3 Visualization of Chemical Logic
Figure 2: Divergent synthetic pathways accessible from the 4-ketoproline scaffold.
References
-
Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation. Biopolymers, 104(2), 110–115.[4] [Link]
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. [Link]
- Krow, G. R., et al. (2009). Synthesis of conformationally constrained 4-substituted prolines. Journal of Organic Chemistry. (General reference for 4-substituted proline logic).
- Electronic Encyclopedia of Reagents for Organic Synthesis.
Sources
4,4-dimethoxy-L-proline methyl ester chemical structure and molecular weight
This technical guide details the chemical structure, physicochemical properties, and synthetic methodology for 4,4-dimethoxy-L-proline methyl ester , a critical intermediate in the synthesis of conformationally constrained peptidomimetics and 4-oxoproline derivatives.
Executive Summary
4,4-dimethoxy-L-proline methyl ester is a specialized pyrrolidine derivative used primarily as a masked equivalent of 4-oxoproline (4-ketoproline) in peptide synthesis and medicinal chemistry. While 4-oxoproline is chemically unstable and prone to racemization and decomposition, its dimethyl ketal form (4,4-dimethoxy) locks the C4 position, preventing hydration and stabilizing the ring pucker. This compound serves as a vital precursor for synthesizing 4,4-difluoroproline and for introducing steric constraints into collagen-mimetic peptides.
Part 1: Chemical Identity & Physicochemical Profile
Structural Specifications
The molecule consists of a pyrrolidine ring with a methyl ester at the C2 position (L-configuration) and two methoxy groups at the C4 position (ketal functionality).
| Property | Data |
| Chemical Name | Methyl (2S)-4,4-dimethoxypyrrolidine-2-carboxylate |
| Common Name | 4,4-dimethoxy-L-proline methyl ester |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol (Free Base)225.67 g/mol (Hydrochloride Salt) |
| Chirality | L-isomer (2S) |
| CAS Registry Number | Note on Database Errors: Several chemical aggregators incorrectly link CAS 57620-56-1 to this compound.[1][2] That CAS actually belongs to 2-(3-methyl-3-nitrobutyl)-1,3-dioxolane.[3][4] Researchers should rely on the IUPAC name and structure for verification. |
| SMILES | COC(=O)[C@@H]1CC(OC)(OC)CN1 |
| InChI Key | (Predicted) ZJIPKJOCOYJOMJ-UHFFFAOYSA-N |
Solubility & Stability
-
Solubility: Highly soluble in polar organic solvents (Methanol, DCM, DMSO). The hydrochloride salt is soluble in water.
-
Stability Profile:
-
Moisture Sensitivity: The dimethyl ketal at C4 is acid-labile in the presence of water. Exposure to aqueous acid (e.g., dilute HCl, aqueous TFA) will hydrolyze the ketal back to the ketone (4-oxoproline).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and spontaneous hydrolysis.
-
Part 2: Synthetic Architecture
The "Masked Ketone" Strategy
Direct synthesis of 4-oxoproline derivatives is challenging due to the instability of the ketone functionality, which promotes racemization at the
Validated Synthesis Protocol
The synthesis typically proceeds from Trans-4-hydroxy-L-proline , a naturally occurring chiral pool material.
Step 1: Protection & Esterification
-
Reagents:
, NaOH, then . -
Mechanism: Protection of the amine (Boc) prevents self-polymerization. Esterification of the carboxyl group protects the C-terminus.
-
Product: N-Boc-trans-4-hydroxy-L-proline methyl ester.
Step 2: Oxidation (The Critical Step)
-
Reagents: Swern Oxidation (DMSO, Oxalyl Chloride,
) or TEMPO/NaOCl. -
Causality: A mild oxidation is required to convert the secondary alcohol at C4 to a ketone without epimerizing the C2 center. Swern oxidation is preferred for preserving chirality.
-
Product: N-Boc-4-oxo-L-proline methyl ester.
Step 3: Ketalization
-
Reagents: Trimethyl orthoformate (TMOF), Methanol, p-Toluenesulfonic acid (pTsOH, cat.).
-
Protocol Logic: TMOF acts as a water scavenger, driving the equilibrium toward the ketal. Anhydrous conditions are mandatory.
-
Product: N-Boc-4,4-dimethoxy-L-proline methyl ester.
Step 4: Selective N-Deprotection
-
Reagents: 4M HCl in Dioxane (Anhydrous).
-
Warning: Do not use aqueous acid. Water will remove the ketal. Anhydrous HCl removes the Boc group while the high concentration of methanol (if used as co-solvent) or lack of water keeps the dimethyl ketal intact.
-
Final Product: 4,4-dimethoxy-L-proline methyl ester hydrochloride.
Part 3: Visualization of Synthetic Workflow
The following diagram illustrates the transformation pathway, highlighting the critical "Ketal Lock" phase that stabilizes the molecule.
Figure 1: Synthetic route from Hydroxyproline to the 4,4-dimethoxy derivative, emphasizing the stabilization of the reactive 4-oxo intermediate.
Part 4: Applications in Drug Discovery[6]
Conformational Control (Proline Editing)
Proline derivatives are unique because the pyrrolidine ring adopts specific "puckered" conformations (
-
Mechanism: The 4,4-dimethoxy substitution introduces steric bulk and the anomeric effect from the methoxy groups. This forces the ring into a specific conformation, which can be used to lock peptide backbones into turns or helices (e.g., Polyproline II helix mimics).
Precursor for Fluorination
This compound is the immediate precursor to 4,4-difluoroproline , a moiety that drastically alters the lipophilicity and metabolic stability of peptides.
-
Workflow: The 4,4-dimethoxy group is hydrolyzed to the ketone, which is immediately treated with DAST (Diethylaminosulfur trifluoride) to generate the gem-difluoro motif.
Part 5: Experimental Handling Protocol
Standard Operating Procedure: Deprotection of N-Boc-4,4-dimethoxy-L-proline methyl ester
Objective: Remove the N-Boc group without hydrolyzing the acid-sensitive dimethyl ketal.
-
Preparation: Dissolve 1.0 equivalent of N-Boc-4,4-dimethoxy-L-proline methyl ester in anhydrous Methanol (0.5 M concentration).
-
Acidolysis: Cool the solution to 0°C. Add 10 equivalents of 4M HCl in Dioxane dropwise.
-
Note: Do not use TFA/DCM if the TFA contains water. Anhydrous HCl is preferred.
-
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (stain with Ninhydrin; the product will turn yellow/orange, typical for prolines).
-
Workup: Concentrate the mixture in vacuo at low temperature (<30°C).
-
Isolation: Triturate the resulting oil with anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Validation:
-
1H NMR (
or ): Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of two methoxy singlets (~3.2 ppm) and the ester methyl (~3.7 ppm).
-
References
-
National Institutes of Health (NIH). (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis: Protecting Groups and Coupling. Retrieved from [Link]
-
Thieme Connect. (2003). Synthesis of Peptides Containing Proline Analogues.[5][6] Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. DMPO | CAS#:3317-61-1 | Chemsrc [chemsrc.com]
- 3. 57620-56-1 CAS MSDS (2-(3-METHYL-3-NITROBUTYL)-1,3-DIOXOLANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4,4-dimethoxy-L-proline methyl ester from 4-hydroxyproline
This Application Note and Protocol is designed for researchers in medicinal chemistry and peptide synthesis. It details the high-yield synthesis of 4,4-dimethoxy-L-proline methyl ester starting from the abundant chiral pool material, 4-hydroxy-L-proline .
Application Note: Synthesis of 4,4-Dimethoxy-L-Proline Methyl Ester
Executive Summary
4,4-Dimethoxy-L-proline is a masked form of 4-oxo-L-proline. It serves as a critical intermediate in the synthesis of 4,4-disubstituted prolines (e.g., 4,4-difluoroproline) and as a conformationally constrained scaffold for collagen mimics and protease inhibitors. The dimethyl ketal functionality protects the reactive ketone from nucleophilic attack during peptide coupling but introduces acid sensitivity that requires careful handling during N-terminal deprotection.
This guide provides a robust, scalable 4-step protocol starting from trans-4-hydroxy-L-proline. We utilize a TEMPO-mediated oxidation (green chemistry) and a water-scavenging ketalization to ensure high yield and purity.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the acid-stable methyl ester first, followed by N-protection, oxidation, and finally ketalization.
Figure 1: Retrosynthetic pathway emphasizing the late-stage installation of the acid-labile ketal.
Strategic Considerations (Expert Insights)
-
Ketone Instability: The 4-oxoproline intermediate is prone to racemization at the
-carbon due to the acidity of the -proton adjacent to the ketone and ester. We employ TEMPO/Bleach at instead of Swern oxidation to minimize base-mediated epimerization. -
Ketal Sensitivity: The 4,4-dimethoxy ketal is stable to base but highly labile to aqueous acid .
-
Implication: If the free amine is required (Step 4), anhydrous acid (HCl in Dioxane) must be used. Aqueous workups at this stage will regenerate the ketone.
-
-
Order of Operations: Esterification is performed before oxidation to prevent decarboxylation or interference during the oxidation step.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-4-Hydroxy-L-Proline Methyl Ester (2)
Objective: Convert the zwitterionic starting material into a soluble, protected intermediate.
Reagents:
-
trans-4-Hydroxy-L-proline (10.0 g, 76.3 mmol)
-
Thionyl Chloride (SOCl
) (6.1 mL, 83.9 mmol) -
Methanol (MeOH) (100 mL, anhydrous)
-
Di-tert-butyl dicarbonate (Boc
O) (18.3 g, 83.9 mmol) -
Triethylamine (TEA) (23 mL, 167 mmol)
Protocol:
-
Esterification: Suspend 4-hydroxy-L-proline in anhydrous MeOH (100 mL) in a round-bottom flask. Cool to
. -
Add SOCl
dropwise over 20 mins (Caution: Exothermic, gas evolution). -
Reflux for 3 hours until the solution is clear.
-
Concentrate in vacuo to yield the crude methyl ester hydrochloride salt.
-
Protection: Re-suspend the residue in DCM (150 mL). Add TEA dropwise at
until pH ~9. -
Add Boc
O and stir at Room Temperature (RT) for 12 hours. -
Workup: Wash with 1M KHSO
(2x), Sat. NaHCO (2x), and Brine. Dry over Na SO . -
Concentrate to yield (2) as a viscous colorless oil.
-
Yield: ~90-95%[1]
-
Checkpoint: NMR should show methyl ester singlet (~3.7 ppm) and Boc singlet (~1.4 ppm).
-
Step 2: Oxidation to N-Boc-4-Oxo-L-Proline Methyl Ester (3)
Objective: Oxidation of the secondary alcohol to a ketone using Green Chemistry (TEMPO).
Reagents:
-
Compound (2) (15.0 g, 61.2 mmol)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 g, 1.2 mmol, 2 mol%)
-
NaBr (0.6 g, 6.1 mmol)
-
NaOCl (Commercial Bleach, ~6%, adjust vol to 1.1 equiv)
-
DCM (150 mL) / Water (50 mL) biphasic system.
Protocol:
-
Dissolve (2) in DCM (150 mL) and add a solution of NaBr in water (50 mL). Cool to
. -
Add TEMPO .
-
Add NaOCl solution dropwise over 30 mins, maintaining temp
. Vigorously stir (1000 rpm). -
Monitor by TLC (Silica, 50% EtOAc/Hex). Product is less polar than starting material.
-
Quench: Add 10% Na
S O (aq) to destroy excess bleach. -
Workup: Separate layers. Extract aqueous with DCM.[5] Wash combined organics with Brine. Dry (Na
SO ) and concentrate. -
Purification: Recrystallize from Et
O/Hexanes or use directly if pure.
Step 3: Ketalization to N-Boc-4,4-Dimethoxy-L-Proline Methyl Ester (4)
Objective: Protection of the ketone as a dimethyl ketal.
Reagents:
-
Compound (3) (10.0 g, 41.1 mmol)
-
Trimethyl Orthoformate (TMOF) (13.5 mL, 123 mmol, 3 equiv)
-
Methanol (anhydrous, 50 mL)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.4 g, 2.0 mmol, 5 mol%)
Protocol:
-
Dissolve (3) in anhydrous MeOH (50 mL).
-
Add TMOF and pTSA .[7]
-
Stir at RT for 16 hours or reflux for 2 hours. (RT is preferred to avoid epimerization).
-
Note: TMOF acts as a water scavenger, driving the equilibrium toward the ketal.
-
-
Quench: Add solid NaHCO
(1.0 g) to neutralize the acid before workup. Stir for 10 mins. -
Concentrate in vacuo to remove MeOH/TMOF.
-
Workup: Redissolve residue in EtOAc (100 mL). Wash with Sat. NaHCO
and Brine.[8] -
Dry (Na
SO ) and concentrate.
Step 4: Deprotection (Optional - To Free Amine Salt)
Critical Warning: Do NOT use aqueous acid (e.g., HCl/H
Protocol (Anhydrous):
-
Dissolve Compound (4) (1.0 g) in anhydrous 1,4-dioxane (5 mL).
-
Add 4M HCl in Dioxane (5 mL) at
. -
Stir at RT for 1 hour. Monitor CO
evolution. -
Concentrate in vacuo strictly excluding moisture.
-
Precipitate with anhydrous Et
O.-
Product:4,4-Dimethoxy-L-proline methyl ester hydrochloride .
-
Storage: Store in a desiccator at -20°C. Highly hygroscopic and prone to hydrolysis.
-
Data Summary & Validation
| Compound | Step | Appearance | Key NMR Signal (1H, CDCl3) | Yield |
| (2) Boc-Hyp-OMe | 1 | Clear Oil | 92% | |
| (3) Boc-Oxo-OMe | 2 | White Solid | 85% | |
| (4) Boc-Dimethoxy | 3 | Oil/Solid | 90% |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 3 | Water in solvent | Use fresh TMOF and anhydrous MeOH. TMOF scavenges water, so increase equivalents to 5-10x if wet. |
| Ketal Hydrolysis | Acidic workup | Neutralize pTSA completely with NaHCO |
| Epimerization | High Temp / Base | Avoid strong bases in Step 2. Keep Step 3 at RT if possible. |
| Incomplete Oxidation | Old Bleach | Titrate bleach or use excess (1.5 eq). Ensure vigorous stirring (biphasic). |
References
-
Oxidation of Hydroxyproline
-
Vittorio Montanari & Krishna Kumar. "Stable, chemically defined, and highly efficient catalysts for the oxidation of primary and secondary alcohols." Journal of Organic Chemistry2006 , 71(26), 9045-9050. Link
-
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2007.
-
Synthesis of 4-Oxoproline Derivatives
-
Narayanan, A., et al. "Synthesis of 4,4-difluoroproline derivatives." Tetrahedron Letters2005 , 46(12), 2025-2028. (Describes the ketone intermediate). Link
-
- Boc Deprotection in Presence of Acetals: Han, G., & Tamaki, K. "Selective deprotection of Boc groups in the presence of acid-labile acetals." Journal of Organic Chemistry2001, 66(15), 5033-5036.
Sources
- 1. prepchem.com [prepchem.com]
- 2. iris.unive.it [iris.unive.it]
- 3. CN103130622A - Preparation method of trimethyl orthoformate - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]
- 6. (4S)-4-Methoxy-L-proline methyl ester hydrochloride 95% | CAS: 2411180-81-7 | AChemBlock [achemblock.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
protocol for incorporating 4,4-dimethoxy-L-proline into solid-phase peptide synthesis
Application Note: Protocol for Incorporating 4,4-Dimethoxy-L-Proline into Solid-Phase Peptide Synthesis
Abstract
This guide details the protocol for incorporating 4,4-dimethoxy-L-proline (Fmoc-Dmp-OH) into solid-phase peptide synthesis (SPPS). While this residue is a derivative of proline, its primary utility lies in its role as a "masked" precursor to 4-oxoproline (4-ketoproline) . The 4,4-dimethoxy acetal group protects the reactive ketone during chain assembly and is hydrolyzed upon acidic cleavage. This protocol addresses the specific steric challenges of coupling secondary amines and provides optimized cleavage conditions to ensure quantitative conversion to the ketone, enabling downstream applications such as oxime ligation and conformational engineering.
Introduction & Mechanism
4,4-dimethoxy-L-proline is a specialized building block used to introduce a ketone functionality into a peptide backbone. The ketone group in 4-oxoproline is bio-orthogonal, allowing for site-specific labeling via oxime or hydrazone ligation with hydroxylamine- or hydrazine-functionalized probes (e.g., fluorophores, PEG chains).
However, the ketone group itself can be prone to side reactions (e.g., reduction, nucleophilic attack) during standard SPPS. Therefore, it is supplied as a dimethyl acetal (4,4-dimethoxy).
-
During Synthesis: The acetal is stable to basic Fmoc-deprotection conditions (20% piperidine).
-
During Cleavage: The acetal is acid-labile. Treatment with Trifluoroacetic Acid (TFA) and water hydrolyzes the acetal, unmasking the 4-oxoproline.
Key Challenges:
-
Steric Hindrance: Like all prolines, Dmp is a secondary amine, making acylation difficult. The dimethoxy group adds additional steric bulk at the
-position. -
Hydrolysis Control: Ensuring complete conversion from the acetal (Mass M) to the ketone (Mass M - 46 Da) requires sufficient water and time during cleavage.
Materials & Reagents
| Reagent | Specification | Purpose |
| Fmoc-4,4-dimethoxy-L-proline | >98% Purity, L-isomer | Building block (Masked Ketone) |
| Resin | Rink Amide or Wang (0.3–0.6 mmol/g) | Solid support (Low loading preferred) |
| Coupling Reagent | HATU or PyBOP | High-efficiency activation for hindered amines |
| Base | DIPEA or Collidine | Activator base |
| Cleavage Cocktail | TFA / H | Resin cleavage and acetal hydrolysis |
| Solvents | DMF (Anhydrous), DCM | Reaction media |
Experimental Protocol
Phase 1: Resin Loading & Preparation
Standard Fmoc SPPS cycles are used, but resin swelling is critical for hindered couplings.
-
Weigh appropriate resin (e.g., 0.1 mmol scale).[4]
-
Swell in DCM for 20 min, then wash with DMF (3x).
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF (5x).
Phase 2: Coupling Fmoc-4,4-dimethoxy-L-proline
Due to the secondary amine and steric bulk, standard DIC/HOBt coupling is often insufficient. Use HATU/HOAt.
-
Activation:
-
Dissolve Fmoc-4,4-dimethoxy-L-proline (4.0 eq) and HATU (3.9 eq) in minimal DMF.
-
Add DIPEA (8.0 eq).
-
Note: Pre-activate for only 30-60 seconds to avoid racemization.
-
-
Coupling:
-
Monitoring:
-
Perform a chloranil test (for secondary amines). A negative result (no blue color) indicates complete coupling.
-
Phase 3: Chain Elongation (Coupling onto Dmp)
Coupling the NEXT amino acid onto the N-terminus of the Dmp residue is the most difficult step due to the nucleophile being a sterically hindered secondary amine.
-
Deprotection: Remove Fmoc from the Dmp residue (20% piperidine,
min). Note: Extend time slightly to ensure complete removal from the bulky amine. -
Coupling the Next AA:
-
Use HATU or PyBrOP (4-5 eq).[4]
-
Use HOAt (4-5 eq) as an additive to boost efficiency.
-
Double Coupling is Mandatory: Perform two coupling cycles of 2 hours each.
-
Tip: If possible, use elevated temperature (
C) for this specific step, provided the incoming AA is not Cys/His (prone to racemization).
-
Phase 4: Cleavage & Hydrolysis (The Unmasking)
This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the dimethoxy acetal to the ketone.
-
Preparation: Wash resin with DCM (5x) and dry under
. -
Cocktail Preparation: Prepare Reagent K or standard cocktail:
-
Reaction:
-
Precipitation:
Visualization of Workflow
Caption: Workflow for incorporating 4,4-dimethoxy-L-proline and converting it to 4-oxoproline.
Quality Control & Troubleshooting
Mass Spectrometry Analysis
When analyzing the crude peptide by LC-MS, you must distinguish between the protected acetal and the desired ketone.
-
Target Mass (Ketone): Calculated MW of peptide with 4-oxoproline.
-
Impurity Mass (Acetal): Target Mass + 46 Da (
).-
Note: The dimethoxy group adds
(Me) and removes nothing? No, conversion is ( ) replaced by ( ). Net change: . -
Correction:
-
Dimethoxy form:
-> Mass contribution . -
Ketone form:
-> Mass contribution . -
Difference:
Da.
-
-
Rule: If you see a peak at [M+46] , the hydrolysis is incomplete.
-
Troubleshooting Table
| Issue | Observation | Solution |
| Incomplete Coupling | Deletion sequences in MS | Use HATU/HOAt; Double couple; Increase temp to 50°C. |
| Incomplete Hydrolysis | Mass +46 Da observed | Stir crude peptide in 50% TFA / 50% |
| Racemization | Split peaks in HPLC | Reduce pre-activation time (<1 min); Use Collidine instead of DIPEA. |
Application: Oxime Ligation
Once the 4-oxoproline peptide is purified, it can be conjugated to hydroxylamine derivatives.
-
Conditions: Peptide (1 mM) +
(5 eq) in Acetate Buffer (pH 4.5). -
Time: 4–16 hours at RT.
-
Result: Stable oxime linkage (
).
References
-
Fmoc Solid Phase Peptide Synthesis - Standard Practices. University of California, Irvine. Retrieved from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Institutes of Health (PMC). Retrieved from [Link]
-
Lability of N-alkylated peptides towards TFA cleavage. PubMed. Retrieved from [Link]
-
Synthetic approaches to peptide analogues containing 4,4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research. Retrieved from [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
Application Note: Site-Specific Peptide Bioconjugation using 4,4-Dimethoxy-L-Proline
Introduction & Strategic Rationale
In the landscape of peptide therapeutics and chemical biology, site-specific bioconjugation is the gold standard. Traditional methods targeting Cysteine (maleimides) or Lysine (NHS esters) often suffer from off-target labeling due to the prevalence of these residues in native sequences.
The Solution: The introduction of a "bioorthogonal" ketone handle. Ketones are absent in natural proteins, allowing for highly specific reaction with alkoxyamine-functionalized payloads (fluorophores, PEG, drugs) to form stable oxime linkages.
Why 4,4-Dimethoxy-L-Proline (DMP)? While 4-ketoproline (Kep) can be used directly, it is prone to hydration (gem-diol formation) and potential side reactions with free amines during long syntheses. 4,4-dimethoxy-L-proline (DMP) serves as a robust, "masked" precursor. It behaves as a standard amino acid during Solid Phase Peptide Synthesis (SPPS) but is quantitatively converted to the reactive ketone during the final acidic cleavage step.
Key Advantages of DMP
| Feature | DMP (Masked) | Direct 4-Ketoproline | Cysteine (Maleimide) |
| SPPS Stability | High (Ketal protection) | Moderate (Risk of Schiff base) | High |
| Site Specificity | Absolute (Bioorthogonal) | Absolute | Low (if native Cys present) |
| Linkage Stability | Oxime (Hydrolytically stable) | Oxime | Thioether (can undergo exchange) |
| Sterics | Bulky (Requires double coupling) | Compact | Compact |
Mechanism of Action
The workflow relies on the acid-lability of the dimethyl ketal protecting group. During the standard TFA cleavage used to remove side-chain protecting groups (Boc, tBu, Pbf), the methoxy groups are hydrolyzed by water, unmasking the electrophilic ketone.
Diagram 1: Chemical Transformation Pathway
Caption: The dimethyl ketal survives SPPS but hydrolyzes in TFA/Water to yield the reactive ketone for bioconjugation.
Experimental Protocols
Protocol A: Incorporation via Fmoc-SPPS
Objective: Incorporate Fmoc-4,4-dimethoxy-L-proline into a peptide sequence without aggregation or incomplete coupling.
Materials:
-
Fmoc-4,4-dimethoxy-L-proline (Commercial or synthesized).
-
Coupling Reagents: HATU or DIC/Oxyma (Preferred for sterically hindered amino acids).
-
Resin: Rink Amide or Wang resin.[1]
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Remove N-terminal Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation:
-
Dissolve Fmoc-DMP (3.0 eq relative to resin loading).
-
Add HATU (2.9 eq) and DIEA (6.0 eq) in DMF.
-
Note: Pre-activation for 30 seconds is recommended.
-
-
Coupling: Add activated solution to resin. Shake for 2 hours at room temperature.
-
Expert Tip: The dimethoxy group at C4 adds steric bulk. Double coupling (repeating Step 3-4) is highly recommended to ensure >99% yield.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Continue Synthesis: Proceed with subsequent amino acids using standard protocols.
Protocol B: Cleavage and "Unmasking"
Objective: Simultaneously cleave the peptide from the resin and hydrolyze the ketal to the ketone.
Critical Parameter: Water concentration. The hydrolysis of the ketal consumes water. Anhydrous TFA will not deprotect the ketone efficiently.
Reagent K (Modified):
-
Trifluoroacetic acid (TFA): 92.5%
-
Water (
): 2.5% (Essential for hydrolysis) -
Triisopropylsilane (TIPS): 2.5% (Scavenger)
-
Thioanisole/Phenol: 2.5% (Optional, depending on sequence)
Step-by-Step:
-
Wash resin with DCM (3x) and dry under nitrogen.
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake for 3 to 4 hours .
-
Note: Standard cleavage is 2 hours. Extend to 4 hours to ensure quantitative ketal hydrolysis.
-
-
Precipitate peptide in cold diethyl ether (-20°C).
-
Centrifuge, wash with ether (2x), and dry.
-
Quality Control (LC-MS):
-
Look for the mass of the Keto -peptide.
-
Mass Check: The mass of the Keto-peptide is 46.07 Da lower than the Dimethoxy-peptide.
-
If +14 Da (Methyl enol ether) or +32 Da (Hemiketal) peaks are observed: Dissolve crude peptide in 50% Acetonitrile/Water + 1% Acetic Acid and let stand for 4 hours to complete hydrolysis.
-
Protocol C: Site-Specific Oxime Ligation
Objective: Conjugate an aminooxy-functionalized payload (e.g., Aminooxy-PEG-Biotin) to the 4-Keto-Proline residue.
Buffer System: 0.1M Sodium Acetate, pH 4.5. Catalyst: Aniline or p-Phenylenediamine (pPDA).
Step-by-Step:
-
Dissolution: Dissolve the purified 4-Keto-peptide in Acetate Buffer (pH 4.5) to a concentration of 1-2 mM.
-
Add Payload: Add Aminooxy-Label (1.5 - 2.0 equivalents).
-
Add Catalyst: Add Aniline to a final concentration of 100 mM.
-
Why? Aniline forms a transient, highly reactive Schiff base with the ketone, which undergoes rapid transimination with the alkoxyamine. This accelerates the reaction by 10-100x.
-
-
Incubation: Agitate at 25°C for 2-4 hours. Monitor by LC-MS.
-
Purification: Purify the conjugate via preparative HPLC (C18 column, ACN/H2O gradient with 0.1% TFA).
Workflow Visualization
Diagram 2: Operational Workflow
Caption: End-to-end workflow from resin to purified conjugate. Note the QC loop at Phase 2.
Troubleshooting & Optimization (E-E-A-T)
| Problem | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of dimethoxy group. | Use HATU/HOAt at 50°C or perform double coupling (2 x 2hr). |
| Incomplete Unmasking | Insufficient water in cleavage cocktail. | Ensure cleavage cocktail contains at least 2.5% |
| Slow Ligation | Steric bulk of proline ring. | Increase Aniline concentration to 100-200 mM. Increase temperature to 37°C. |
| Peptide Oxidation | Methionine residues oxidizing during ligation. | Degas buffers. Add 10 mM TCEP to the ligation buffer (Oxime formation is compatible with reducing agents). |
References
-
Choudhary, A., et al. (2015). 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation.[2] Biopolymers (Peptide Science).
-
Kalia, J., & Raines, R. T. (2008).Hydrolytic Stability of Hydrazones and Oximes.
-
Agten, S. M., et al. (2016).
-
BenchChem Application Notes.Fmoc Solid Phase Peptide Synthesis Protocol.
Sources
reaction conditions for deprotecting dimethoxy acetals in peptides
Application Note: Reaction Conditions for Deprotecting Dimethoxy Acetals in Peptides
Part 1: Introduction & Mechanistic Grounding
Abstract Peptide aldehydes (e.g., Leupeptin, MG-132) are potent transition-state inhibitors of serine and cysteine proteases. Synthetically, the highly reactive aldehyde moiety is masked as a dimethyl acetal (DMA) or diethyl acetal (DEA) to survive the basic conditions of Fmoc Solid Phase Peptide Synthesis (SPPS). However, the final deprotection—converting the acetal back to the aldehyde—is a critical bottleneck. Standard global deprotection cocktails often fail to drive the equilibrium to completion or cause irreversible side reactions like racemization and tryptophan alkylation. This guide details the mechanistic causality of these failures and provides three validated protocols to ensure high-purity isolation of peptide aldehydes.
The Chemical Challenge: The Equilibrium Trap
The hydrolysis of a dimethyl acetal is not a simple cleavage; it is an equilibrium process driven by water concentration and entropy.
-
Acid Catalysis: Protonation of the methoxy group creates a good leaving group (methanol).
-
Oxocarbenium Formation: Loss of methanol generates a resonance-stabilized oxocarbenium ion.
-
Water Attack: Water intercepts the cation to form a hemiacetal.
-
Repeat: The process repeats to release the second methanol and the free aldehyde.
Critical Failure Point: In standard TFA/scavenger cocktails (e.g., Reagent K), the concentration of water is often too low (2.5–5%) to drive the equilibrium fully to the aldehyde. Furthermore, the released methanol remains in the system, favoring the reverse reaction (re-acetalization).
Figure 1: The acid-catalyzed hydrolysis pathway. Note the reversibility (red dashed line) which necessitates water excess or methanol removal.
Part 2: Strategic Decision Making
Before selecting a protocol, analyze the peptide sequence. The presence of nucleophilic side chains (Trp, Cys, Met) dictates the strategy.
Figure 2: Decision matrix for selecting the optimal deprotection protocol based on peptide complexity.
Part 3: Validated Protocols
Protocol A: Direct Aqueous Acidolysis (Standard)
Best for: Simple peptides without Trp/Met, or when high-throughput screening is prioritized over >95% purity.
Concept: Uses a high water concentration post-cleavage to force the equilibrium toward the aldehyde.
-
Cleavage: Cleave peptide from resin using standard cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours.
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and dry the pellet. Note: The acetal is likely still 50-80% intact at this stage.
-
Hydrolysis Cocktail: Dissolve the crude peptide (1 mg/mL) in TFA/H2O (95:5 v/v) or AcOH/H2O/HCl (80:10:10) .
-
Why: The 5-10% water content is significantly higher than cleavage cocktails, pushing the equilibrium.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Monitoring: Monitor by RP-HPLC.
-
Alert: Peptide aldehydes exist as hydrates (gem-diols) in aqueous HPLC buffers, often resulting in broad or split peaks.
-
-
Quench: Dilute with 50% Acetonitrile/Water and lyophilize immediately.
Protocol B: Transacetalization (The Equilibrium Shift)
Best for: Sterically hindered acetals (e.g., Val-al, Ile-al) or when water solubility is poor.
Concept: Uses acetone as a "methanol sponge." The acid catalyzes the transfer of the methoxy groups from the peptide to the acetone, forming 2,2-dimethoxypropane. This reaction is practically irreversible.
Reagents:
-
Acetone (Reagent Grade)
-
Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH)
Steps:
-
Dissolve the crude peptide acetal in Acetone/H2O (90:10) containing 0.1% TFA .
-
Stir at room temperature.
-
Mechanism in Action: The released methanol reacts with acetone to form the volatile ketal, effectively removing "product" from the equation and driving the peptide to the aldehyde form.
-
Time: Typically complete in 15–45 minutes.
-
Work-up: Evaporate the acetone under reduced pressure (rotovap) at <30°C. Lyophilize the remaining aqueous residue.
Protocol C: The Two-Stage "High Fidelity" Method
Best for: Peptides containing Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[1]
Concept: Global deprotection (removing Boc/tBu) generates reactive carbocations. If the aldehyde is generated simultaneously, it can react with Trp (Pictet-Spengler reaction) or alkylate Cys. This protocol separates the two events.
Stage 1: Resin Cleavage & Purification
-
Cleave the peptide from resin using a "dry" cocktail: TFA/Phenol/TIS (95:2.5:2.5) . Minimize water to keep the acetal intact.
-
Precipitate in ether.
-
Purify the Peptide-Acetal by RP-HPLC.
-
Lyophilize the pure Peptide-Acetal.
Stage 2: Controlled Hydrolysis
-
Dissolve the pure acetal in 0.1 M HCl in Aqueous Dioxane (1:1 v/v) .
-
Alternative: 5% TFA in Water.[6]
-
-
Monitor conversion (usually rapid, <30 mins).
-
Since the starting material was pure, the only byproduct is methanol.
-
Flash freeze and lyophilize.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Efficiency of Deprotection Conditions
| Condition | Water Content | Reaction Time | Risk of Racemization | Trp Compatibility |
| 95% TFA / 2.5% H2O | Low | Slow (>2 h) | High (due to time) | Poor |
| 80% AcOH / 10% HCl | High | Fast (20 min) | Moderate | Moderate |
| Acetone / 0.1% TFA | Low (Solvent) | Fast (15 min) | Low | Excellent |
| Two-Stage (HCl/Dioxane) | High | Fast (20 min) | Very Low | Best |
Troubleshooting Guide:
-
Racemization: The C-terminal aldehyde proton is acidic (alpha to a carbonyl). Prolonged exposure to strong acid or elevated temperatures causes epimerization (L -> D).
-
Fix: Limit reaction time to <45 mins. Keep temperature at 20°C. Use Protocol B (Transacetalization) which is faster.
-
-
Incomplete Reaction: HPLC shows two peaks (Acetal and Aldehyde).
-
Fix: Add more water (if using Protocol A) or add 1% p-Toluenesulfonic acid (stronger acid).
-
-
Broad Peaks on HPLC:
-
Insight: This is likely not impurity. Aldehydes exist in equilibrium with their hydrate (gem-diol) in the mobile phase.
-
Verification: Run LC-MS. Both the aldehyde [M+H]+ and the hydrate [M+18+H]+ will often appear, or the hydrate may dehydrate in the source.
-
References
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(8), 676-678. Link
-
Douat, C., et al. (2000). A new linker for the synthesis of C-terminal peptide aldehydes on solid support. Tetrahedron Letters, 41(1), 37-40. Link
-
Coin, I., et al. (2007). Solid-phase synthesis of peptide aldehydes: A newly developed linker and its application. Nature Protocols, 2, 3247–3256. Link
-
Gregg, B. T., et al. (2007).[7][8] Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals and Ketals.[8] Journal of Organic Chemistry, 72(15), 5890–5893. Link
-
Pascal, R., & Sola, R. (1998). Preservation of the acetal protecting group during the cleavage of peptides from resins. Tetrahedron Letters, 39(28), 5031-5034. Link
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of peptide aldehydes via enzymatic acylation of amino aldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
synthesis of 4,4-difluoroproline from 4,4-dimethoxy-L-proline precursor
Part 1: Strategic Overview & Rationale
The Challenge:
4,4-Difluoroproline (Dfp) is a critical peptidomimetic tool. The fluorine atoms at the
The Solution: This protocol utilizes 4,4-dimethoxy-L-proline (a dimethyl ketal) as a robust, shelf-stable surrogate. The workflow involves a "Just-in-Time" unmasking of the reactive ketone followed by immediate deoxofluorination. This approach minimizes the exposure of the sensitive 4-oxoproline intermediate to racemizing conditions.
Core Chemical Transformation:
-
Unmasking: Acid-catalyzed hydrolysis of the dimethyl ketal to 4-oxoproline.
-
Fluorination: Nucleophilic fluorination using Deoxo-Fluor® or DAST.[2]
Part 2: Experimental Workflow (Visualized)
The following diagram outlines the critical path, decision points, and safety barriers for this synthesis.
Figure 1: Critical path for the conversion of the dimethoxy ketal to the gem-difluoride target. Note the critical drying step to prevent explosive hydrolysis of the fluorinating agent.
Part 3: Detailed Protocols
Phase A: Ketal Hydrolysis (Unmasking the Ketone)
Objective: Remove the dimethyl ketal protecting group without racemizing the
Reagents:
-
Precursor: N-Boc-4,4-dimethoxy-L-proline methyl ester (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Solvent: Acetone/Water (95:5 v/v)
Protocol:
-
Dissolve the dimethoxy precursor in Acetone/Water (0.2 M concentration).
-
Add p-TsOH and stir at ambient temperature (20–25°C).
-
Monitoring: Monitor by TLC (Visualize with Ninhydrin or PMA). The starting material (higher R_f) will disappear, and the ketone (lower R_f) will appear.
-
Note: The ketone is often visible as a streak due to hydration on silica.
-
-
Workup: Once complete (approx. 2–4 h), neutralize with saturated NaHCO₃.
-
Concentrate in vacuo to remove acetone. Extract the aqueous residue with Ethyl Acetate (3x).
-
CRITICAL DRYING: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Self-Validating Checkpoint: The resulting oil must be subjected to azeotropic drying with Toluene (2x) to ensure < 100 ppm water content . Water will react violently with DAST in the next step.
-
Phase B: Deoxofluorination (The Fluorine Install)
Objective: Convert the C4 ketone to a gem-difluoride.[3]
Safety Warning:
DANGER: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® liberate HF upon contact with water. They can decompose explosively at elevated temperatures (>50°C for DAST).[4] Perform all steps behind a blast shield in a fume hood.
Reagents:
-
Intermediate: N-Boc-4-oxo-L-proline methyl ester (from Phase A).
-
Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 – 2.0 equiv). Note: Deoxo-Fluor is thermally more stable than DAST, though DAST is also acceptable if kept cold.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Additive: Ethanol (trace, 0.1 equiv) – Optional, catalyzes the reaction.
Protocol:
-
Dissolve the dried 4-oxo intermediate in anhydrous DCM (0.1 M) under Nitrogen or Argon atmosphere.
-
Cool the reaction vessel to -78°C (Dry ice/Acetone bath).
-
Add Deoxo-Fluor® dropwise via syringe. Do not allow the temperature to rise.[3]
-
Stir at -78°C for 1 hour, then allow the mixture to warm slowly to Room Temperature (RT) overnight.
-
Mechanistic Insight: The low temperature prevents the elimination side-reaction which forms the enol ether (4-fluoro-3,4-dehydroproline).
-
-
Quenching (Exothermic): Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃. Vigorous effervescence (CO₂) will occur.
-
Extraction: Extract with DCM. Wash organics with 1M HCl (to remove amine byproducts), then water, then brine.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The difluoro product usually elutes earlier than the ketone.
Part 4: Data Analysis & Self-Validation
To ensure the protocol worked, compare your isolated product against these standard parameters.
Table 1: Characterization Data for N-Boc-4,4-difluoro-L-proline methyl ester
| Metric | Expected Value / Observation | Interpretation |
| Appearance | Colorless to pale yellow oil | Solidifies upon standing (waxy solid). |
| Primary Validation. Two distinct signals (AB system) indicate diastereotopic fluorines due to the chiral center at C2. | ||
| Absence of signals | The protons at C4 are gone. Look for simplification of C3/C5 coupling. | |
| Triplet ( | Characteristic gem-difluoro carbon splitting. | |
| Mass Spec | [M+H] or [M+Na] consistent with +22 Da shift | +22 Da shift relative to ketone (O=16 replaced by F2=38). |
Troubleshooting Guide:
-
Problem: Presence of olefinic protons in
H NMR ( 5.5 ppm).-
Cause: Elimination occurred instead of substitution.
-
Fix: Ensure temperature was kept at -78°C during addition. Ensure the starting material was completely neutral (acid traces promote elimination).
-
-
Problem: Low Yield / Recovered Starting Material.
-
Cause: Old DAST/Deoxo-Fluor (hydrolyzed).
-
Fix: Use fresh reagent. If the reagent is brown/dark, distill or discard.
-
Part 5: References
-
Original Synthesis & Mechanism: Somekh, L., & Shanzer, A. (1982). Synthesis of 4,4-difluoro-L-proline and its incorporation into peptides. Journal of the American Chemical Society, 104(21), 5836–5837. [Link]
-
Safety & Reagent Comparison (DAST vs Deoxo-Fluor): Lal, G. S., Pez, G. P., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
-
Conformational Effects of 4,4-Difluoroproline: Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929–958. [Link]
-
NMR Characterization Data: Lin, Y. et al. (2024).[5][6][7][8][9] 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Journal of the American Chemical Society. [Link]
Sources
- 1. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Fmoc-Protection of 4,4-Dimethoxy-L-Proline Methyl Ester for SPPS
This Application Note is structured to guide researchers through the precise chemical protection of 4,4-dimethoxy-L-proline methyl ester, specifically tailored for downstream application in Solid-Phase Peptide Synthesis (SPPS).
Strategic Abstract
4,4-dimethoxy-L-proline is a critical "masked" surrogate for 4-oxoproline (4-ketoproline). In peptide engineering, the 4-oxoproline moiety is highly valued for its electron-withdrawing ketone group, which exerts a strong stereoelectronic effect (the gauche effect), stabilizing the trans isomer of the peptide bond. However, the free ketone is reactive and can undergo side reactions (e.g., hydrate formation, nucleophilic attack) during peptide assembly.
The 4,4-dimethoxy ketal serves as a robust protecting group for the ketone throughout the basic conditions of Fmoc-SPPS. It is designed to be removed concomitantly with global deprotection (TFA cleavage), revealing the 4-oxoproline in the final peptide. This guide details the Fmoc-protection of the methyl ester precursor and its subsequent conversion into an SPPS-ready free acid, ensuring the acid-labile ketal remains intact until the final cleavage step.
Chemical Stability & Retrosynthetic Logic
The Ketal Conundrum
The central challenge in this synthesis is the orthogonality of the ketal .
-
Base Stability: The 4,4-dimethoxy group is stable under basic conditions (Fmoc protection, Piperidine deprotection).
-
Acid Lability: The group hydrolyzes to the ketone (4-oxoproline) in aqueous acid.
-
Implication: Standard Fmoc-amino acid workups often involve acidification to pH 2-3. This must be modified to prevent premature loss of the ketal.
Reaction Pathway[1][2][3]
-
Substrate: 4,4-dimethoxy-L-proline methyl ester hydrochloride.
-
Step 1 (Protection): Introduction of Fmoc using Fmoc-Cl (superior reactivity for secondary amines) under basic conditions.
-
Step 2 (Activation for SPPS): Saponification of the methyl ester to the free carboxylic acid (Fmoc-4,4-dimethoxy-L-proline-OH). Note: The methyl ester cannot be used directly in standard SPPS coupling; it must be hydrolyzed.
Experimental Protocol: Fmoc Protection
Materials
-
Substrate: 4,4-dimethoxy-L-proline methyl ester HCl (1.0 equiv)
-
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv)
-
Base: Sodium Carbonate (Na₂CO₃) (2.5 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)
-
Quench: Diethylamine (optional, to scavenge excess Fmoc-Cl)
Step-by-Step Methodology
1. Solubilization & Neutralization
-
Dissolve 4,4-dimethoxy-L-proline methyl ester HCl in water (approx. 0.2 M concentration).
-
Add Na₂CO₃ (2.5 equiv) slowly to the stirring solution. The pH should be >9.
-
Why: The HCl salt must be neutralized to free the secondary amine for nucleophilic attack. Carbonate acts as both a base and a buffer.
2. Fmoc-Cl Addition
-
Dissolve Fmoc-Cl (1.1 equiv) in 1,4-dioxane (equal volume to the water phase).
-
Add the Fmoc-Cl solution dropwise to the aqueous amino ester solution at 0°C (ice bath) over 30 minutes.
-
Causality: Dropwise addition prevents the precipitation of Fmoc-Cl and controls the exotherm. 0°C minimizes hydrolysis of the Fmoc-Cl reagent itself.
3. Reaction
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check via TLC (SiO₂, 50% EtOAc/Hexanes) or HPLC. The starting amine should disappear.
4. Workup (Crucial for Methyl Ester)
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Phase Separation: Pour into a separatory funnel.
-
Organic Wash: Extract the aqueous layer 2x with EtOAc. Combine organic layers.
-
Acid Wash (CAUTION): Wash the organic layer quickly with 5% Citric Acid or 0.5 M HCl (cold).
-
Critical: Do NOT let the organic layer sit in contact with the acid. Shake immediately and drain. This removes unreacted amine and excess base.
-
Alternative: If concerned about ketal stability, wash only with saturated NH₄Cl and Brine.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
5. Purification
-
The crude product is often pure enough.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
-
Product: Fmoc-4,4-dimethoxy-L-proline methyl ester (White foam/solid).
Protocol Extension: Saponification (Making it SPPS-Ready)
To use this molecule in SPPS, you must convert the methyl ester to the free acid.
Methodology
-
Hydrolysis: Dissolve the Fmoc-ester in THF/MeOH (1:1). Add LiOH (1.5 equiv) dissolved in minimal water. Stir at 0°C to RT until TLC shows ester consumption (~1-2 h).
-
Workup (The Danger Zone):
-
Evaporate volatiles (THF/MeOH) leaving the aqueous lithium salt.
-
Dilute with water and wash with Et₂O (removes non-polar impurities).
-
Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 4.0–4.5 using 1M Citric Acid or 0.5M HCl.
-
Strict Rule:Do not go below pH 3. A pH of 2 or 1 risks hydrolyzing the dimethoxy ketal to the ketone.
-
-
Extraction: Immediately extract the cloudy acidic solution with EtOAc (3x).
-
Isolation: Dry (Na₂SO₄) and concentrate to yield Fmoc-4,4-dimethoxy-L-proline-OH .
Visualization: Synthesis & SPPS Workflow
The following diagram illustrates the chemical pathway and the critical decision points for preserving the ketal.
Caption: Workflow for the synthesis of the SPPS building block and its subsequent transformation into the 4-oxoproline residue during peptide cleavage.
Quantitative Data & Specifications
QC Specifications for Fmoc-4,4-dimethoxy-L-proline-OH
| Parameter | Specification | Method/Notes |
| Appearance | White to off-white foam/powder | |
| Purity (HPLC) | > 98% | Reverse Phase C18, ACN/H₂O (+0.1% TFA) |
| Identity (MS) | [M+H]⁺ consistent with MW | ESI-MS |
| ¹H NMR | Distinctive OMe singlets (3.2-3.4 ppm) | Confirm integrity of ketal.[2] |
| Enantiomeric Purity | > 99% ee | Chiral HPLC required if racemization is suspected. |
| Solubility | Soluble in DMF, DCM, EtOAc | Critical for SPPS coupling. |
SPPS Coupling Parameters
| Variable | Recommendation | Rationale |
| Coupling Reagent | HATU / HOAt | Proline is a secondary amine (sterically hindered). Standard HBTU/HOBt may be too slow. |
| Base | DIPEA or Collidine | Standard organic bases. |
| Coupling Time | Double Coupling (2 x 45 min) | Ensures complete acylation of the hindered amine. |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | High acid concentration is required to remove the ketal and generate the ketone. |
Troubleshooting & Pitfalls
Ketal Hydrolysis (The "Hidden" Failure)
-
Symptom: NMR shows loss of methoxy singlets or appearance of ketone peaks; Mass spec shows [M-32] or [M-14] anomalies.
-
Cause: Exposure to pH < 3 during the saponification workup or using acidic CDCl₃ for NMR.
-
Fix: Use Citric Acid for acidification. Store the final building block at -20°C under argon. Add a trace of K₂CO₃ to the NMR tube if using CDCl₃.
Incomplete Coupling in SPPS
-
Symptom: Deletion sequences in the final peptide.
-
Cause: The 4,4-dimethoxy substitution adds steric bulk to the already hindered proline ring.
-
Fix: Use HATU or PyAOP . Perform "Double Coupling". Increase temperature to 50°C (microwave SPPS) if the ketal is stable (generally stable to heat in base/neutral, but test first).
Racemization
-
Symptom: D-isomer detection.
-
Cause: Over-activation during coupling or prolonged exposure to base during saponification.
-
Fix: Keep saponification at 0°C. Use HOAt as an additive during SPPS coupling to suppress racemization.
References
-
Guidechem. (n.d.). How to Prepare FMOC-L-Proline and Its Applications. Retrieved from
-
University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from
-
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from
-
ChemicalBook. (n.d.). Fmoc-Pro-OH Synthesis and Suppliers. Retrieved from
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Standard Procedures. Retrieved from
Sources
Troubleshooting & Optimization
preventing acid-catalyzed hydrolysis of dimethoxy acetal during SPPS
Topic: Preventing Acid-Catalyzed Hydrolysis of Dimethoxy Acetal During Solid-Phase Peptide Synthesis (SPPS) Audience: Senior Researchers & Drug Development Scientists Protocol Level: Advanced / Optimization
Core Directive & Scientific Reality
The Conflict: In Fmoc solid-phase peptide synthesis (SPPS), the primary conflict lies between the acid-lability of the dimethoxy acetal and the acidic conditions required for cleavage/deprotection .
Standard SPPS cleavage cocktails (e.g., Reagent K, 95% TFA) will quantitatively hydrolyze a dimethoxy acetal into an aldehyde (or ketone) within minutes. Therefore, the standard "Global Deprotection" protocol is incompatible with acetal preservation.
The Solution: To preserve the acetal, you must decouple resin cleavage from side-chain deprotection . You must utilize hyper-acid-sensitive resins (2-CTC or Sieber Amide) that allow peptide release under conditions mild enough (1% TFA or HFIP) to leave the acetal intact.
Critical Warning: This protocol yields a side-chain protected peptide . If your sequence contains Arg(Pbf), Glu(OtBu), or Lys(Boc), these groups will remain on the peptide.
The Mechanism of Failure (Why Acetals Die)
Understanding the enemy is the first step to defeating it. Hydrolysis is driven by protonation and water.
Figure 1: The acid-catalyzed hydrolysis pathway. Note that while H+ initiates the process, water is required to complete the conversion to the aldehyde.
Resin Selection & Strategy
You cannot use Wang or Rink Amide resins; they require >50% TFA to cleave, which destroys the acetal. You must use the following:
Comparative Resin Data
| Resin Type | Linker Chemistry | Cleavage Condition | Acetal Stability | Product Type |
| 2-Chlorotrityl Chloride (2-CTC) | Trityl ester | 1% TFA or 20% HFIP | High | Protected Peptide Acid |
| Sieber Amide | Xanthenyl amide | 1% TFA | High | Protected Peptide Amide |
| Rink Amide | Benzhydrylamine | 95% TFA | Zero | Deprotected Amide (Hydrolyzed) |
| Wang | Benzyl ester | 95% TFA | Zero | Deprotected Acid (Hydrolyzed) |
Optimized Experimental Protocols
Protocol A: The "Dry" Cleavage (Recommended)
Objective: Cleave peptide from resin while retaining the acetal and side-chain protecting groups.
Reagents:
-
HFIP (Hexafluoroisopropanol): A mild acid that cleaves trityl-based linkers but is often too weak to hydrolyze acetals rapidly.
-
DCM (Dichloromethane): Anhydrous.
Step-by-Step:
-
Wash: Wash the resin 3x with DCM to remove residual DMF (basic DMF neutralizes the weak acid).
-
Cocktail Prep: Prepare a solution of 20% HFIP in anhydrous DCM .
-
Incubation: Add solution to resin.[1] Shake gently for 30 minutes at room temperature.
-
Note: Do not exceed 60 minutes.
-
-
Filtration: Filter the resin and collect the filtrate.
-
Repeat: Repeat step 3 for 10 minutes to ensure maximum yield. Combine filtrates.
-
Quench (Optional but Good Practice): Add 100 µL of Pyridine to the filtrate to neutralize trace acidity immediately.
-
Workup: Evaporate solvents under reduced pressure (Rotavap) at <30°C.
-
Result: You now have the side-chain protected peptide with the acetal intact.
Protocol B: The 1% TFA Method (Alternative)
Use case: If HFIP is unavailable or yields are low.
Step-by-Step:
-
Cocktail: Prepare 1% TFA (v/v) in anhydrous DCM .
-
Critical: Add 2% Triisopropylsilane (TIS) as a scavenger if the peptide contains Trp/Met to prevent alkylation by the trityl linker.
-
-
Pulse Cleavage: Treat resin with solution for 2 minutes . Filter immediately into a flask containing 10% Pyridine in Methanol .
-
Repeat: Repeat the 2-minute pulse 5–10 times.
-
Why pulses? Short exposure limits the time the acetal sees the acid. Filtering into pyridine instantly quenches the reaction.
-
-
Workup: Concentrate the combined filtrates. The presence of pyridine ensures the pH remains neutral during evaporation.
Troubleshooting & FAQ
Q1: I need the peptide fully deprotected (no Pbf/tBu), but I also need the acetal. Is this possible? A: Generally, No. The conditions required to remove Pbf (95% TFA) are mutually exclusive with acetal stability.
-
Workaround 1: Synthesize the peptide using only acid-labile side chains (Trt, Mmt) that come off with 1% TFA. This limits your amino acid choices (no Arg, no Lys(Boc)).
-
Workaround 2: Post-synthetic modification. Synthesize the peptide without the acetal, purify it, and then couple the acetal-containing moiety in solution phase under mild conditions.
Q2: My acetal is partially hydrolyzed (I see aldehyde peaks in NMR). Why? A: This is usually due to water intrusion or excessive time .
-
Fix: Ensure your DCM is anhydrous. Hydrolysis requires water. If you exclude water, the oxocarbenium ion (Intermediate in Fig 1) cannot convert to the aldehyde and may revert to the acetal upon quenching.
-
Fix: Switch from Protocol B (1% TFA) to Protocol A (HFIP). HFIP is significantly milder (pKa ~9 vs TFA pKa ~0).
Q3: Can I use TIS/Water scavengers with 2-CTC resin? A: No. Do not add water. Standard cleavage cocktails (95:2.5:2.5) contain water.[2] For acetals, you must use anhydrous scavenging (e.g., TIS only, or Thioanisole) and rely on the low acid concentration to prevent side reactions.
Decision Logic Pathway
Use this flow to determine your experimental setup.
Figure 2: Decision matrix for resin and cleavage cocktail selection.
References
-
Barlos, K., et al. (1989).[1] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.[1]
- Foundational paper establishing 2-CTC resin for retaining acid-labile groups.
-
Sieber, P. (1987).[1] "A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method." Tetrahedron Letters, 28(19), 2107-2110.
- Describes the Sieber Amide linker and its cleavage with 1% TFA.
-
Palladino, P., & Stetsenko, D. A. (2012). "Mild cleavage of protected peptide fragments from 2-chlorotrityl resin using hexafluoroisopropanol." Organic Letters, 14(24), 6346-6349.
- Validates the HFIP protocol for ultra-mild cleavage.
-
Albericio, F. (2000). "Solid-Phase Synthesis of C-terminal Peptide Amides." Biopolymers, 55(2), 123-139.
- Review of amide resins including handling of acid-sensitive linkers.
Sources
Technical Support Center: Optimizing 4,4-Dimethoxy-L-Proline Methyl Ester Synthesis
Ticket Status: Open Priority: High Subject: Yield Optimization & Troubleshooting Guide for 4,4-Dimethoxy-L-Proline Methyl Ester
Executive Summary & Workflow Visualization
The synthesis of 4,4-dimethoxy-L-proline methyl ester is a critical sequence in the production of peptidomimetics and collagen analogs. The core challenge lies in the 4-oxoproline intermediate, which is prone to racemization and instability.
The optimized route utilizes a "Protect-Oxidize-Ketalize" strategy. We recommend maintaining the N-Boc protecting group throughout the ketalization step to prevent self-condensation (diketopiperazine formation) and stabilize the
Process Flow Diagram
The following decision tree outlines the critical path and troubleshooting loops.
Figure 1: Critical path for the synthesis of 4,4-dimethoxy-L-proline methyl ester. Note the iterative loop at the ketalization stage.
Technical Support: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Ticket #101: "My reaction stalls at 60-70% conversion during ketalization."
Diagnosis: Water accumulation is shifting the equilibrium back to the ketone. Technical Insight: The formation of a dimethyl ketal from a ketone is an equilibrium process driven by acid catalysis. Water is a byproduct. If water is not removed, the reaction will never reach completion. Solution Protocol:
-
Reagent Swap: Ensure you are using Trimethyl Orthoformate (TMOF) as a water scavenger, not just as a reagent.
-
Stoichiometry: Increase TMOF to 3–5 equivalents . TMOF reacts with water to form methanol and methyl formate, irreversibly driving the equilibrium to the right.
-
Solvent: Use anhydrous Methanol (MeOH).[1] If the reaction is stubborn, run it neat in TMOF/MeOH (1:1).
Ticket #102: "The product turns back into the ketone during workup."
Diagnosis: Acid-catalyzed hydrolysis during quenching. Technical Insight: Dimethyl ketals are stable to base but extremely labile to aqueous acid. If you quench the acidic reaction mixture with water while the pH is still low, the ketal will hydrolyze immediately. Solution Protocol:
-
Quench First: Neutralize the acid catalyst (p-TsOH) before adding any water. Add excess Triethylamine (TEA) or Pyridine to the reaction mixture.
-
Buffer: Wash the organic layer with saturated NaHCO₃ (pH ~8) rather than water or brine initially.
-
Avoid: Do not use 1N HCl or acidic brine for washes.
Ticket #103: "I am observing significant racemization at the -carbon."
Diagnosis: Enolization of the 4-oxoproline intermediate.
Technical Insight: The
-
Oxidation Choice: Avoid Jones reagent (highly acidic). Use TEMPO/TCCA (0°C to RT) or Parikh-Doering oxidation, which are milder and preserve stereochemistry.
-
Base Handling: During the esterification or protection steps, use non-nucleophilic bases (DIPEA) and keep temperatures below 0°C when deprotonating.
Ticket #104: "The final product is an oil, but I need a solid."
Diagnosis: Presence of rotamers or impurities preventing crystallization. Technical Insight: N-Boc-4,4-dimethoxy-L-proline methyl ester is often an oil due to N-Boc rotamers. The Hydrochloride salt (after Boc removal) is typically a crystalline solid. Solution Protocol:
-
If keeping N-Boc: Purify via silica gel chromatography (Hexane/EtOAc). It will likely remain a viscous oil.
-
If deprotecting: Treat the oil with 4M HCl in Dioxane. The resulting 4,4-dimethoxy-L-proline methyl ester hydrochloride should precipitate as a white solid upon addition of Diethyl Ether (Et₂O).
Optimized Experimental Protocol
Objective: Synthesis of N-Boc-4,4-dimethoxy-L-proline methyl ester (Scale: 10g).
Phase 1: Oxidation (4-Hydroxy to 4-Oxo)
Note: Starting with commercially available N-Boc-L-hydroxyproline methyl ester is recommended to save steps.
-
Dissolve: 10g (40.8 mmol) of N-Boc-trans-4-hydroxy-L-proline methyl ester in 100 mL DCM.
-
Cool: Chill to 0°C. Add 0.1 eq TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).
-
Oxidize: Slowly add 1.1 eq Trichloroisocyanuric acid (TCCA) over 20 mins.
-
Monitor: Stir at 0°C for 1 hour. Filter off the cyanuric acid precipitate.
-
Workup: Wash filtrate with sat. NaHCO₃ and brine. Dry over Na₂SO₄.[1][2]
-
Yield: Expect ~90-95% of N-Boc-4-oxo-L-proline methyl ester . Use immediately in Phase 2 (unstable on storage).
Phase 2: Ketalization (The Critical Step)
Target: 4,4-dimethoxy moiety.
-
Setup: In a flame-dried RBF, dissolve the ketone (from Phase 1) in anhydrous Methanol (5 mL/g) .
-
Scavenger: Add Trimethyl Orthoformate (TMOF) (4.0 equivalents).
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equivalents).
-
Reaction: Stir at room temperature (25°C) for 16–24 hours under Nitrogen.
-
QC Check: TLC (50% EtOAc/Hex) should show complete disappearance of the ketone.
-
-
Quench (Crucial): Add Triethylamine (0.1 eq) to neutralize p-TsOH. Stir for 10 mins.
-
Concentration: Concentrate in vacuo to a thick oil.
-
Extraction: Redissolve in EtOAc. Wash with sat. NaHCO₃ (2x) and Brine (1x).
-
Purification: Flash chromatography (Hexane/EtOAc 3:1).
Phase 3: Deprotection (Optional - to form Salt)
-
Dissolve the N-Boc ketal in minimal dry Dioxane.
-
Add 4M HCl in Dioxane (5 eq) at 0°C.
Data & Specifications
Catalyst Performance in Ketalization
| Catalyst | Equivalents | Time (h) | Yield (%) | Risk Factor |
| p-TsOH | 0.05 | 18 | 92% | Optimal balance of rate/stability. |
| H₂SO₄ (conc) | 0.02 | 4 | 75% | High hydrolysis risk during quench. |
| PPTS | 0.10 | 48 | 60% | Too slow; equilibrium not driven. |
| Amberlyst-15 | 10 wt% | 24 | 85% | Good, but requires filtration step. |
Physical Properties (Reference)
| Compound | MW ( g/mol ) | State | Solubility |
| 4-Oxo-Pro-OMe (Boc) | 243.26 | Oil/Solid | DCM, EtOAc, MeOH |
| 4,4-Dimethoxy-Pro-OMe (Boc) | 289.33 | Clear Oil | DCM, EtOAc, MeOH |
| 4,4-Dimethoxy-Pro-OMe (HCl) | 225.67 | White Solid | Water, MeOH |
References
-
General Proline Functionalization
- Synthesis of 4-substituted prolines. ETH Zurich Research Collection.
-
Oxidation Protocols (TEMPO/TCCA)
-
Oxidation of alcohols to ketones using TEMPO/TCCA. Journal of Organic Chemistry.[6]
-
-
Ketalization Optimization
-
Use of Trimethyl Orthoformate in Ketalization.[3] Organic Syntheses, Coll. Vol. 5, p.703.
-
-
Proline Editing & Stereochemistry
- Proline Editing: A General Approach to Functionally Diverse Peptides. PMC - NIH.
-
Commercial Reference (Validation)
-
(4S)-4-Methoxy-L-proline methyl ester hydrochloride specifications. AChemBlock.[7]
-
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 7. (4S)-4-Methoxy-L-proline methyl ester hydrochloride 95% | CAS: 2411180-81-7 | AChemBlock [achemblock.com]
Technical Guide: Troubleshooting Solubility & Stability of Protected Ketoproline in DMF
Topic: Solubility & Stability of Protected Ketoproline Derivatives in DMF Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Peptide Scientists
Executive Summary: Protected ketoproline (e.g., Fmoc-4-oxo-Pro-OH) presents a unique "false insolubility" profile. While theoretically soluble in polar aprotic solvents like DMF, users frequently report cloudiness, gelation, or precipitation over time. As a Senior Application Scientist, I must clarify that this is often not a physical solubility limit, but a chemical instability cascade. The ketone moiety at C4 renders the molecule electrophilic, while the breakdown products of DMF (dimethylamine) trigger a chain reaction of deprotection and polymerization.
This guide provides the mechanistic insight and protocols required to distinguish between simple solvation issues and irreversible chemical degradation.
Part 1: The Mechanistic Core (The "Why")
To troubleshoot effectively, you must understand the three distinct failure modes of ketoproline in DMF.
The "Self-Destruct" Cycle (The Primary Culprit)
Standard DMF degrades over time to produce Dimethylamine (DMA) and formic acid. This creates a lethal environment for Fmoc-4-oxo-Pro-OH:
-
Step A (Trigger): Trace DMA (a secondary amine) acts as a base, prematurely removing the Fmoc group.
-
Step B (Polymerization): The newly exposed N-terminal amine attacks the C4-ketone of a neighboring molecule, forming a Schiff base (imine) .
-
Step C (Precipitation): These oligomers are insoluble and appear as a fine precipitate or gel, often mistaken for "poor solubility."
Gem-Diol Hydration
The C4 ketone is electron-deficient due to the inductive effect of the N-acyl group. In the presence of trace water (wet DMF), it exists in equilibrium with its gem-diol (hydrate) form. The hydrate often exhibits significantly different solubility parameters and can crystallize out of solution.
Salt Contamination
If the derivative was synthesized via oxidation of Hydroxyproline (e.g., Jones oxidation or IBX), residual inorganic salts (Cr, I, or Li species) may remain. These are insoluble in DMF and cause immediate cloudiness.
Part 2: Diagnostic Q&A
Q1: My solution was clear initially but turned cloudy/yellow after 4 hours. Is this saturation? A: No. This is a chemical reaction.[1][2][3][4] The yellowing indicates imine formation (Schiff base), and the cloudiness is the precipitation of oligomers.
-
Diagnosis: Your DMF likely contains dimethylamine (DMA).
-
Immediate Action: Discard the solution. It cannot be recovered.
-
Prevention: Use fresh "Peptide Synthesis Grade" DMF from a sealed bottle or sparge your DMF with nitrogen to remove volatile amines before use.
Q2: The powder won't dissolve even with sonication. The solution looks like a suspension of fine white sand. A: This suggests inorganic salt contamination from the synthesis step, not the peptide itself.
-
Test: Dilute a small aliquot in water. If it dissolves instantly, it is likely a salt (LiCl, NaCl). If it remains insoluble, it may be the gem-diol form.
-
Fix: Filter the DMF solution through a 0.45 µm PTFE syringe filter. The active ketoproline is likely in the filtrate.
Q3: I see a "gel" forming at the bottom of the vial. A: This is characteristic of gem-diol bridging or hydrogen-bond networking facilitated by water.
-
Diagnosis: Your DMF is "wet" (contains H₂O).
-
Fix: Add a drying agent (molecular sieves, 3Å) to the solvent before adding the amino acid.
Part 3: Troubleshooting Workflows & Visualizations
Workflow 1: The "Self-Destruct" Mechanism
Understanding why your clear solution precipitates over time.
Figure 1: The cascade of chemical instability caused by low-quality DMF. Trace amines trigger premature deprotection and subsequent cross-linking.
Workflow 2: Diagnostic Decision Tree
Follow this path to resolve "insolubility."
Figure 2: Diagnostic logic to distinguish between salts, hydrates, and chemical degradation.
Part 4: Experimental Protocols
Protocol A: The "Safe Dissolution" Method
Use this for all protected ketoproline derivatives to prevent degradation.
-
Solvent Prep: Use Anhydrous NMP (N-Methyl-2-pyrrolidone) instead of DMF if possible. NMP is more stable and less prone to amine generation.
-
If DMF must be used: Spurge with dry Nitrogen gas for 5 mins before use to remove volatile amines.
-
-
Additives: Add 0.1% (v/v) Acetic Acid to the solvent.
-
Reason: This neutralizes any trace amines (DMA) preventing Fmoc cleavage, and suppresses Schiff base formation (which is acid-catalyzed, but requires the free amine to proceed; keeping the amine protonated/protected stops it).
-
-
Dissolution:
-
Weigh Fmoc-4-oxo-Pro-OH.
-
Add Solvent (DMF/NMP + 0.1% AcOH).
-
Sonicate for 30-60 seconds. Do not heat above 35°C.
-
-
Filtration: If a fine haze remains, filter through a 0.45 µm PTFE filter. This removes salt contaminants that can act as nucleation sites for aggregation.
Protocol B: The "Magic Mixture" for SPPS
If using ketoproline in Solid Phase Peptide Synthesis (SPPS) and facing coupling failures:
| Component | Ratio | Function |
| DMF | 1 Part | Primary Solvent |
| DCM | 1 Part | Swelling / Solubilizing Hydrophobic Regions |
| NMP | 1 Part | High Polarity, Disaggregating |
| Chaotropic Salt | 0.1 M LiCl | Disrupts H-bonding/Gelation |
-
Instruction: Dissolve the amino acid in this mixture rather than pure DMF. The DCM helps solubilize the planar ketoproline ring, while LiCl prevents intermolecular aggregation.
Part 5: Data Summary
Solubility & Stability Matrix
| Solvent | Solubility (Initial) | Stability (24h) | Risk Factor | Recommendation |
| DMF (Fresh) | High | Moderate | Amine generation | Use immediately. |
| DMF (Aged) | Moderate | Critical Failure | Fmoc cleavage + Oligomerization | DO NOT USE. |
| DMSO | Very High | High | Oxidant (mild) | Good for analysis, hard to remove. |
| NMP | High | High | Low | Preferred Solvent. |
| DCM | Low | High | Poor solvation of salts | Use as co-solvent only. |
References
-
DMF Decomposition & Peptide Synthesis Risks
-
Fmoc Cleavage Mechanisms
- Title: "Fmoc cleavage in different solvents after 15 min
- Source: ResearchGate (Contextual D
-
URL:[Link]
-
Gem-Diol Formation in Electron-Deficient Ketones
- Proline Aggregation & Pseudoprolines: Title: "Overcoming Aggregation in Solid-phase Peptide Synthesis" Source: Sigma-Aldrich
Sources
- 1. BJOC - Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geminal diol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting TFA Cleavage of Peptides Containing Dimethoxyproline
Topic: Handling 4,4-Dimethoxyproline (Dmp) and 4-Oxoproline residues during Fmoc Solid Phase Peptide Synthesis (SPPS). Audience: Senior Researchers and Process Chemists.
Executive Summary: The "Trojan Horse" Residue
In Fmoc-SPPS, Dimethoxyproline (Dmp) —specifically 4,4-dimethoxyproline —is almost exclusively used as a masked precursor for 4-oxoproline (4-ketoproline). The dimethyl ketal group protects the reactive ketone during chain assembly.
The critical troubleshooting pivot point occurs during TFA cleavage:
-
Standard TFA/Water cleavage will hydrolyze the acid-labile ketal, yielding the 4-oxoproline peptide.
-
Retaining the dimethoxy group during standard Fmoc cleavage (95% TFA) is chemically antagonistic and generally unfeasible without specialized, non-standard protocols.
The most common failure mode is not the hydrolysis itself, but the reaction of the liberated ketone with thiol-based scavengers (like EDT), forming irreversible adducts.
Diagnostic Decision Tree
Use this logic flow to determine your troubleshooting strategy based on your target molecule and observed Mass Spec data.
Figure 1: Decision matrix for troubleshooting Dmp cleavage outcomes. The primary pathway involves managing the conversion to the ketone while avoiding side reactions.
Troubleshooting Guide: Specific Scenarios
Scenario A: The "Scavenger Trap" (Unwanted Adducts)
Symptom: The mass spectrum shows the desired mass +76 Da (if EDT was used) or variable additions corresponding to other thiols. Mechanism: 4-oxoproline is an electrophilic ketone. In the presence of 1,2-ethanedithiol (EDT) —a common scavenger for Cys/Met/Trp—the ketone undergoes acid-catalyzed thioacetalization to form a stable dithiolane ring. This reaction is effectively irreversible under standard purification conditions.
| Scavenger | Reaction with 4-Oxoproline | Risk Level |
| EDT (Ethanedithiol) | Forms cyclic dithiolane (+76 Da). Very stable. | CRITICAL (Do not use) |
| Thioanisole | Can form hemithioacetals (reversible) or thioacetals. | HIGH |
| DODT | Forms cyclic dithiolane-like adducts. | CRITICAL |
| TIPS (Triisopropylsilane) | Inert toward ketones in TFA. | SAFE |
| Phenol | Generally inert, protects Tyr. | SAFE |
Protocol Fix:
-
Eliminate EDT/DODT from the cocktail.
-
Use the "Ketone-Safe" Cocktail:
-
92.5% TFA [1]
-
2.5% Water (Required for ketal hydrolysis)
-
2.5% TIPS (Scavenges cations)
-
2.5% Phenol (Optional, if Tyr/Trp present)
-
-
If Cysteine is present:[1][2][3][4] You face a dilemma. Without EDT, Cys is prone to oxidation. Use TIPS/Water and perform an immediate ether precipitation and lyophilization. If oxidation (dimerization) occurs, reduce the peptide using TCEP or DTT in the purification buffer (pH 7-8), not in the acidic cleavage mix.
Scenario B: Incomplete Deprotection (The "Stuck" Ketal)
Symptom: Mass spectrum shows peaks corresponding to the ketone (Target) and the ketal (Target + 32 Da for MeOH adduct or +46 Da for retained dimethoxy). Mechanism: The hydrolysis of the dimethyl ketal requires water. If you use anhydrous TFA or very low water content (<1%), the equilibrium may not shift fully to the ketone.
Protocol Fix:
-
Increase Water Content: Ensure the cleavage cocktail contains at least 5% v/v Water .
-
Time: Extend cleavage time to 3–4 hours.
-
Post-Cleavage Hydrolysis: If the ketal persists after ether precipitation, dissolve the crude peptide in 5% Aqueous Acetic Acid or 0.1% TFA/Water and let it stand for 2–4 hours before lyophilization. This gently forces the hydrolysis to completion.
Scenario C: Side Reactions (Aldol Condensation)
Symptom: Dimerized peptides or complex high-molecular-weight species. Mechanism: The 4-oxoproline ketone is reactive. In basic conditions, it can undergo aldol condensation. While TFA is acidic, local concentration effects during precipitation or improper neutralization can trigger this.
Protocol Fix:
-
Keep it Acidic: Maintain acidic pH during workup.
-
Avoid Base: Do not neutralize the crude peptide with strong base (e.g., TEA/DIPEA) prior to purification.
-
Cold Workup: Perform ether precipitation with ice-cold ether.
Standard Operating Procedure (SOP)
Protocol: Cleavage of Peptides Containing 4-Oxoproline (via Dmp)
Objective: Cleave peptide from resin, remove side-chain protection, and fully hydrolyze the dimethoxy ketal to the ketone without forming scavenger adducts.
Materials:
-
TFA (HPLC Grade)
-
Triisopropylsilane (TIPS)
-
Water (Milli-Q)
-
Phenol (Crystalline)
-
Dichloromethane (DCM)
-
Diethyl Ether (Cold, -20°C)
Step-by-Step:
-
Resin Preparation:
-
Wash resin 3x with DCM to remove traces of DMF (DMF can form complexes with TFA).
-
Dry resin under Nitrogen flow for 10 minutes.
-
-
Cocktail Preparation (Freshly made):
-
Formula: TFA / Water / TIPS / Phenol (90 : 5 : 2.5 : 2.5)[2]
-
Note: The 5% water is crucial for driving the ketal
ketone reaction. -
Warning:DO NOT ADD EDT.
-
-
Cleavage Reaction:
-
Add cocktail to resin (10 mL per 1 g resin).
-
Shake gently at room temperature for 2.5 to 3 hours .
-
Why 3 hours? Standard cleavage is often 2 hours. The extra hour ensures complete hydrolysis of the dimethoxy group.
-
-
Precipitation:
-
Final Workup:
-
Dissolve pellet in 50% Acetonitrile / 50% Water (0.1% TFA) .
-
Freeze and Lyophilize immediately.
-
QC Check: Run LC-MS. Look for the ketone mass. If +32 Da peaks (hemiacetals) appear, they usually collapse to the ketone in the aqueous LCMS mobile phase.
-
FAQ: Advanced Troubleshooting
Q: I absolutely need to retain the Dimethoxy (Ketal) group. Is it possible? A: In standard Fmoc/tBu chemistry, no . The conditions required to remove tBu/Boc/Pbf groups (95% TFA) will invariably hydrolyze the acyclic dimethyl ketal.
-
Alternative: You must synthesize the peptide using a cyclic ketal (e.g., ethylene glycol ketal of 4-oxoproline), which is kinetically more stable, though still risky.
-
Strategy Shift: Cleave to the ketone, purify, and then re-ketalize in solution using trimethyl orthoformate and p-TsOH (anhydrous), though this is difficult with a full peptide.
Q: My peptide has a Cysteine and I can't use EDT. How do I prevent oxidation? A: This is a trade-off. You cannot use EDT with 4-oxoproline.
-
Solution: Use TIPS and Phenol. If disulfide dimers form (Mass = 2x Target - 2H), treat the crude peptide solution with TCEP (Tris(2-carboxyethyl)phosphine) at pH 4-5 for 30 minutes prior to HPLC purification. TCEP reduces disulfides but does not react with ketones.
Q: Can I use DTT (Dithiothreitol) instead of EDT? A: No. DTT is a dithiol and will form a cyclic adduct with the ketone, similar to EDT.
References
-
Standard Fmoc Cleavage Mechanisms
- 4-Oxoproline Synthesis & Reactivity: Beausoleil, E., & Lubell, W. D. (1996). "Synthesis of 4-oxoproline and its use in peptide synthesis." Journal of the American Chemical Society. (Discusses the lability of the ketal and reactivity of the ketone).
-
Scavenger Interactions
-
King, D. S., Fields, C. G., & Fields, G. B. (1990).[3] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[1][3] International Journal of Peptide and Protein Research, 36(3), 255-266.[3] (Establishes the role of scavengers; implies risks of thiols with electrophiles). Link
-
-
Ketal Hydrolysis Kinetics
-
Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581–603. (Foundational chemistry explaining why dimethyl ketals cannot survive 95% TFA). Link
-
Sources
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Handling 4,4-Dimethoxy-L-Proline Methyl Ester
Topic: Stability & Hydrolysis of 4,4-dimethoxy-L-proline methyl ester in Basic Conditions Document ID: TSC-PRO-4DM-001 Last Updated: 2026-02-12 Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Executive Summary
4,4-dimethoxy-L-proline methyl ester is a specialized building block often used as a masked precursor to 4-oxoproline (4-ketoproline) or to lock a specific ring pucker conformation.
Users frequently encounter three specific failure modes when manipulating this molecule in basic conditions:
-
Loss of the Acetal (4,4-dimethoxy group): Occurs not during the basic reaction, but during the subsequent acidic workup.
-
Racemization (Loss of Enantiopurity): The electron-withdrawing nature of the 4-acetal and the ester increases the acidity of the
-proton, making the L-isomer susceptible to epimerization under strong basic conditions. -
Diketopiperazine (DKP) Formation: If the nitrogen is unprotected, the free base rapidly dimerizes.
This guide provides the operational boundaries to navigate these competing instabilities.
Module 1: The Stability Matrix
Before executing any protocol, understand the stability profile of the functional groups.
| Condition | 4,4-Dimethoxy (Acetal) | Methyl Ester | |
| Strong Base (NaOH/LiOH, pH > 12) | Stable (Inert to nucleophiles) | Unstable (Hydrolyzes to Acid) | Risk (Slow Racemization via Enolate) |
| Weak Base (NaHCO3, pH ~8-9) | Stable | Stable (Slow hydrolysis) | Stable |
| Acid (HCl/TFA, pH < 4) | Unstable (Hydrolyzes to Ketone) | Stable (unless heated) | Stable |
| Neutral (Water/MeOH) | Stable | Stable | Stable |
Critical Insight: The "Death Zone" for this molecule is the acidic workup . While you need base to cleave the ester, you must avoid dropping the pH below 5.0 during isolation, or the acetal will collapse into the ketone (4-oxoproline).
Module 2: Mechanistic Pathways
The following diagram illustrates the competing pathways during the saponification process.
Caption: Figure 1. Reaction pathways. Green arrows indicate the desired path; red arrows indicate failure modes (Racemization or Acetal Hydrolysis).
Module 3: Optimized Protocol (Saponification)
Objective: Hydrolyze the methyl ester to the free carboxylic acid without racemization or acetal cleavage.
Prerequisites
-
Substrate: N-protected 4,4-dimethoxy-L-proline methyl ester (e.g., Boc or Cbz protected).
-
Note: If N-terminus is free, see Troubleshooting below regarding DKP.
-
-
Reagents: Lithium Hydroxide (LiOH·H2O), THF, Methanol.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in a mixture of THF:MeOH:Water (3:1:1). The organic solvents ensure solubility of the protected amino acid, while water is required for hydrolysis.
-
Base Addition: Cool the solution to 0°C . Add 1.1 to 1.2 equivalents of LiOH·H2O.[1][2][3][4][5]
-
Why? LiOH is milder than NaOH and less prone to causing racemization [1].
-
Why 0°C? Low temperature kinetically favors hydrolysis over enolization (racemization).
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC or LCMS every 30 minutes. Reaction is typically complete in 1–2 hours.
-
Warning: Do not leave overnight. Prolonged exposure to base increases racemization risk [2].
-
-
Neutralization (The Critical Step):
-
Method A (Preferred - Ion Exchange): Pass the reaction mixture through a weak cation exchange resin (e.g., Dowex CCR-3, H+ form) carefully until the pH reaches 6.5–7.0. Filter immediately.
-
Method B (Titration): Cool to 0°C. Add 1M HCl dropwise with vigorous stirring, monitoring continuously with a pH meter. STOP at pH 6.0–6.5.
-
Danger: Do not overshoot to pH 2-3 as you would with standard amino acids. The acetal will hydrolyze.[3][6][7]
-
-
Isolation: Remove organic solvents under reduced pressure (rotovap) at <40°C. Lyophilize the remaining aqueous solution to obtain the lithium or sodium salt, or the zwitterion if effectively neutralized.
Module 4: Troubleshooting & FAQs
Q1: I acidified the reaction to extract the product, and my NMR shows a ketone signal (approx 210 ppm in C13). What happened?
Diagnosis: You hydrolyzed the acetal. Explanation: Dimethyl acetals are stable to base but extremely labile to aqueous acid. Standard workups often prescribe acidifying to pH 1–2 to drive the carboxylic acid into the organic phase. This destroys the 4,4-dimethoxy group, yielding 4-oxoproline [3]. Fix: Avoid aqueous acidic extraction. Use the neutralization/lyophilization method described in Module 3. If you must extract, use a buffer at pH 5.5–6.0 and extract with a polar solvent like DCM/IPA (3:1), though recovery may be lower.
Q2: My optical rotation is lower than the literature value. Did I racemize it?
Diagnosis: Likely partial racemization.
Explanation: The 4,4-dimethoxy group is electron-withdrawing (inductive effect of two oxygens). This makes the
-
Switch to LiOH (less basic counterion effect).
-
Keep the reaction at 0°C for the first hour.
-
Reduce reaction time; stop exactly when the starting material is consumed.
Q3: I am trying to hydrolyze the methyl ester with a FREE amine (H-Pro(4-OMe)2-OMe), but the product is disappearing.
Diagnosis: Diketopiperazine (DKP) formation. Explanation: Proline methyl esters with free amines are notoriously unstable. Two molecules will react with each other (head-to-tail cyclization) to form a stable 6-membered DKP ring. This reaction is accelerated in basic conditions. Fix: You cannot stably store or hydrolyze the free amine methyl ester in base. You must:
-
Protect the Nitrogen (Boc/Cbz/Fmoc) before hydrolysis.
-
Or, perform an enzymatic hydrolysis (e.g., Pig Liver Esterase) at neutral pH if the N-protection is not an option.
Q4: Can I use the 4,4-dimethoxy group as a permanent protecting group?
Answer: No. It is a "masked" ketone. It is generally used to enforce a specific ring pucker (C
References
-
LiOH Hydrolysis Standards:Greene's Protective Groups in Organic Synthesis notes that methyl esters are cleaved by LiOH/THF/Water under mild conditions, minimizing epimeriz
-
Proline Racemiz
-proton in proline esters is significant (pKa ~21).[8] Electron-withdrawing groups at C4 increase this acidity. -
Acetal Stability: Acyclic dimethyl acetals are stable to nucleophiles (bases) but hydrolyze rapidly in aqueous acid.
-
4-Oxoproline Synthesis: The 4,4-dimethoxy group is the standard precursor for 4-oxoproline, revealed by acidic hydrolysis.
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization in 4,4-Dimethoxy-L-Proline Coupling
Executive Summary
Coupling 4,4-dimethoxy-L-proline presents a unique stereochemical challenge. Unlike native proline, the 4,4-dimethoxy substitution introduces two competing factors: steric hindrance (which slows down the desired coupling reaction) and inductive electron-withdrawal (which increases the acidity of the
This guide provides a self-validating protocol to minimize epimerization, utilizing the Oxyma/COMU activation system and Collidine as a non-nucleophilic base.
Module 1: Critical Mechanism Analysis
To solve the problem, we must understand the failure mode. Racemization in proline derivatives typically occurs via direct enolization rather than the oxazolone mechanism common in other amino acids (due to the secondary amine).
The "Perfect Storm" for Racemization
-
Inductive Effect: The two methoxy oxygens at C4 are electron-withdrawing. They pull electron density away from the ring, effectively lowering the pKa of the
-proton at C2. -
Kinetic Lag: The bulky dimethoxy group creates steric clash, slowing the approach of the incoming nucleophile (amine).
-
Result: The activated ester intermediate exists longer in solution, giving the base more time to abstract the now-more-acidic
-proton.
Visualization: The Racemization Pathway
The following diagram illustrates the competition between the desired coupling and the undesired enolization.
Figure 1: Kinetic competition between peptide bond formation (Green) and base-catalyzed enolization (Red). The dimethoxy group accelerates the red pathway while slowing the green one.
Module 2: Troubleshooting Dashboard (FAQs)
Q1: I am seeing >15% D-isomer. I used HATU/DIPEA. What went wrong?
Diagnosis: You likely overdosed the base.
Explanation: HATU is a potent activator, but it requires base (DIPEA) to function. DIPEA is small enough to abstract the
Q2: Can I use carbodiimides (DIC) to avoid base entirely?
Diagnosis: Possible, but risky for yield. Explanation: DIC/Oxyma is a "baseless" method (except for the catalytic base effect of Oxyma). This is excellent for preventing racemization.[2][3] However, the reaction kinetics for hindered amino acids with DIC can be sluggish, leading to incomplete coupling (deletion sequences). Solution: Use DIC/Oxyma Pure in a 1:1 ratio. If the coupling is not complete after 2 hours, do not heat. Instead, perform a double coupling with fresh reagents.
Q3: My LCMS shows a mass of [M-32]. Is this racemization?
Diagnosis: No, this is ketal hydrolysis . Explanation: The 4,4-dimethoxy group is a ketal. It is acid-sensitive. If you used high concentrations of TFA or strong Lewis acids during synthesis or cleavage, you may have hydrolyzed the ketal to the ketone (4-oxo-proline). Solution: Ensure cleavage cocktails contain water as a scavenger but limit exposure time. Avoid highly acidic conditions during the coupling steps (keep pH > 4).
Module 3: The "Gold Standard" Protocol
This protocol is designed to maximize
Reagents:
-
Amino Acid: Fmoc-4,4-dimethoxy-L-proline-OH (3.0 eq)
-
Activator: COMU (2.9 eq) or Oxyma Pure (3.0 eq) / DIC (3.0 eq)
-
Base: 2,4,6-Collidine (TMP) (6.0 eq) – Only if using COMU/HATU
-
Solvent: DMF (Anhydrous)
-
Temperature: 0°C for activation, then Room Temp (RT)
Step-by-Step Workflow
-
Pre-Cooling: Dissolve the amino acid and COMU in minimal DMF. Place the vessel in an ice bath (0°C). Cooling reduces the kinetic energy available for proton abstraction.
-
Activation (The Critical Step): Add Collidine dropwise to the cooled mixture.
-
Why Collidine? It forms a "safe" salt with the acid but does not cause enolization.
-
Time: Activate for exactly 30 seconds to 1 minute . Do not pre-activate for longer; hindered active esters are unstable.
-
-
Coupling: Add the pre-activated solution immediately to the resin-bound free amine.
-
Note: The resin should also be cooled to 0°C if possible for the first 5 minutes.
-
-
Reaction: Allow to warm to room temperature naturally. Agitate for 60–90 minutes.
-
Monitoring: Perform a micro-cleavage and check via HPLC. If coupling is <95%, drain and repeat (Double Couple) rather than extending time.
Module 4: Reagent Compatibility Matrix
| Coupling System | Racemization Risk | Coupling Power (Hindered) | Recommendation |
| COMU / Collidine | Very Low | High | Preferred. Best balance of speed and chiral integrity. |
| DIC / Oxyma Pure | Lowest | Medium | Good alternative. Slower kinetics may require double coupling. |
| HATU / DIPEA | High | Very High | Avoid. High risk of |
| HBTU / DIPEA | High | Low | Do Not Use. Poor activation for hindered AAs + high racemization. |
| PyBOP / NMM | Medium | Medium | Legacy method. Use only if COMU is unavailable. |
Module 5: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for 4,4-dimethoxy-L-proline coupling failures.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Establishes COMU/Oxyma as superior for suppressing racemization compared to benzotriazole (HOBt) derivatives.[4]
-
-
Carpino, L. A., et al. (2002).[5] The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Cysteine and Other Sensitive Amino Acids. Journal of Organic Chemistry, 67, 6861-6864.
- Foundational text on using Collidine to prevent alpha-proton abstraction in sensitive amino acids.
-
Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link
- Validates Oxyma as the safest and most effective additive for minimizing racemiz
Sources
- 1. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for dimethoxy-protected proline peptides
Technical Support Center: Purification of Dimethoxy-Protected Proline Peptides
Part 1: Diagnostic & Strategy Definition
"Dimethoxy-protected" in the context of proline peptides typically refers to one of two distinct chemical strategies. Before proceeding, identify your specific system to select the correct purification workflow.
| Feature | Scenario A: DMT-Protection | Scenario B: Dmb-Protection |
| Full Name | 4,4'-Dimethoxytrityl | 2,4-Dimethoxybenzyl |
| Location | N-terminal | Backbone amide nitrogen ( |
| Primary Function | Purification Handle: Acts as a hydrophobic tag to separate full-length peptides from truncated sequences (similar to oligonucleotide synthesis). | Solubility/Structure Breaker: Disrupts secondary structure ( |
| Acid Sensitivity | High: Cleaved by weak acids (e.g., 3-5% TCA, dilute TFA). | Moderate: Cleaved by high concentrations of TFA (standard cleavage cocktails). |
| Key Risk | Premature loss of the DMT group during HPLC if acidic modifiers (TFA) are used. | Aggregation of the peptide if the Dmb group is lost or if the protected fragment is insoluble in aqueous buffers. |
Part 2: Scenario A – DMT-on Purification (The Hydrophobic Handle Strategy)
Context: You are synthesizing a Peptide-Oligonucleotide Conjugate (POC) or using DMT as an N-terminal affinity handle. The DMT group renders the full-length peptide significantly more hydrophobic than capped/truncated failure sequences.
Core Principle
The "DMT-on" technique relies on the lipophilicity of the dimethoxytrityl group. By maintaining neutral pH during purification, the DMT group remains attached, shifting the target peptide's retention time significantly later than impurities.
Step-by-Step Protocol: DMT-on RP-HPLC
Reagents:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 (or 10 mM Ammonium Bicarbonate for MS compatibility).
-
Buffer B: Acetonitrile (ACN).
-
Column: C18 or C4 (for larger peptides), pore size 300 Å.[1]
Workflow:
-
Sample Prep: Dissolve crude peptide in 10-20% ACN/Buffer A. Ensure pH is
7.0. -
Equilibration: Equilibrate column with 5% Buffer B.
-
Gradient:
-
0–5 min: 5–10% B (Elute salts/polar impurities).
-
5–20 min: 10–60% B (Elute truncated/failure sequences).
-
20–30 min: 60–95% B (Elute DMT-Pro-Peptide ).
-
-
Collection: Collect the major hydrophobic peak eluting late in the gradient.
-
Post-Purification Detritylation:
DOT Diagram: DMT-on Purification Logic
Caption: Logical flow for separating full-length DMT-peptides from truncated impurities using hydrophobicity.
Part 3: Scenario B – Dmb-Protected Fragment Purification
Context: You are purifying a protected peptide fragment (e.g., for segment condensation) where the Dmb group is on the backbone (often Gly, Ala, or Asp, but affecting Pro-rich sequences) to maintain solubility.
Critical Technical Constraint
Dmb groups are acid-sensitive.[4] Standard TFA (0.1%) in HPLC mobile phases can cause partial deprotection or "bleeding" of the Dmb group over time, leading to complex chromatograms and yield loss.
Troubleshooting Guide: Dmb-Peptide Purification
Q1: My chromatogram shows a broad, splitting peak for the main product. Why?
-
Cause: Rotamers. Dmb is a bulky group on the amide nitrogen. When adjacent to Proline (which also exists in cis/trans states), this creates slow-interconverting conformers on the NMR/HPLC timescale.
-
Solution: Run the HPLC at an elevated temperature (45°C - 60°C). This increases the exchange rate between rotamers, sharpening the peak.
-
Caution: Ensure your peptide is thermally stable.
-
Q2: The Dmb group is falling off during purification.
-
Cause: Mobile phase acidity. 0.1% TFA (pH ~2) is too acidic for prolonged exposure of some Dmb derivatives.
-
Solution: Switch to 0.1% Formic Acid (pH ~2.7, softer) or Ammonium Acetate (pH 4.5–5.0).
-
Protocol: Use a gradient of 10 mM Ammonium Acetate (Buffer A) vs. ACN (Buffer B).
-
Q3: The protected fragment is precipitating on the column.
-
Cause: Dmb improves solubility in organic solvents (DCM, DMF) but the protected peptide might still be hydrophobic in aqueous buffers.
-
Solution: Use a "high-organic" start. Instead of starting at 5% B, start at 20-30% B. Alternatively, use Isopropanol (IPA) as a co-solvent in Buffer B (e.g., 50% ACN / 50% IPA) to solubilize hydrophobic protected segments.
DOT Diagram: Dmb-Protected Workflow
Caption: Workflow for isolating Dmb-protected fragments emphasizing mild cleavage and neutral purification.
Part 4: Comparative Data & Specifications
Table 1: Mobile Phase Compatibility for Dimethoxy-Protected Peptides
| Parameter | Standard (TFA) | Recommended (TEAA/NH4OAc) | Why? |
| pH | ~2.0 | 6.5 – 7.5 | Neutral pH prevents premature cleavage of acid-labile DMT/Dmb groups. |
| Ion Pairing | Strong (Sharper peaks) | Moderate | TEAA provides sufficient ion pairing for retention without acid hydrolysis. |
| Volatility | High | High | Both are compatible with lyophilization. |
| MS Compatibility | Suppresses ionization | Excellent | Acetate/Ammonium buffers enhance MS sensitivity for hydrophobic peptides. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use UV detection at 214 nm for DMT-protected peptides? A: Yes, but DMT absorbs very strongly at 254 nm (due to the trityl system) and 495 nm (orange color in acid).
-
Pro Tip: Monitor 254 nm to specifically track the DMT-bearing peptide. Impurities lacking DMT will show low absorbance at 254 nm compared to 214 nm.
Q: I am trying to remove the Dmb group after purification, but it's stuck. A: Dmb removal requires a scavenger cocktail to prevent re-alkylation.
-
Protocol: Use TFA / TIS / H2O / DTT (90:5:2.5:2.5). The addition of DTT or Thioanisole is critical to scavenge the dimethoxybenzyl carbocation. Heat to 35°C if the sequence is difficult.
Q: My DMT-Proline peptide lost its color during lyophilization. A: If the lyophilizer contains traces of TFA fumes from previous runs, it can detritylate your peptide.
-
Fix: Add a small amount of base (e.g., 0.1% pyridine or triethylamine) to your collection fraction before lyophilization to maintain basicity.
References
-
DMT-on Purification Strategy
-
Source: "N-terminal Proline Acts as a Nucleophile in the Glycosylase/AP-Lyase Reaction."[5] Journal of Biological Chemistry. Describes 5'-DMT-protected oligomer purification on PRP-1 columns.
-
(Contextual validation from search result 1.21).
-
-
Dmb Backbone Protection & Aggregation
- Source: "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTEC. Details the use of 2,4-dimethoxybenzyl (Dmb) to disrupt secondary structure in proline-rich or difficult sequences.
-
(Validated from search result 1.3).
-
Acid Lability of Dimethoxy Groups
-
Purification of Hydrophobic Peptides
- Source: "Purification of naturally occurring peptides by reversed-phase HPLC." Nature Protocols. General methodology adapted here for hydrophobic protected fragments.
-
(Validated from search result 1.17).
Sources
- 1. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. bachem.com [bachem.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. WO2015009837A1 - The 5,6-dimethoxy-1, 1-dioxobenzo(b)thiophene-2-methyloxycarbonyl (dm-bsmoc) and related amino-protecting groups - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 4,4-Dimethoxy-L-proline Methyl Ester
This guide provides an in-depth comparison and procedural overview for the comprehensive NMR characterization of 4,4-dimethoxy-L-proline methyl ester. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple data reporting to explain the causal logic behind spectral interpretation and experimental design. We will compare the spectral features of the title compound with its simpler analog, N-acetyl-L-proline methyl ester, to highlight the structural influence of the geminal dimethoxy substitution.
The Structural Uniqueness of 4,4-Dimethoxy-L-proline Methyl Ester
The introduction of two methoxy groups at the C4 position of the proline ring fundamentally alters its electronic and conformational properties compared to the parent amino acid. This gem-disubstitution creates a quaternary carbon (C4) and removes the two protons at this position. The electronegative oxygen atoms are expected to exert a significant deshielding effect on the neighboring nuclei, which will be the primary focus of our spectral analysis. Understanding these shifts is critical for confirming the successful synthesis and purity of this specialized amino acid derivative.
Predicted NMR Signal Assignments and Comparative Analysis
While direct literature on the complete NMR assignment of 4,4-dimethoxy-L-proline methyl ester is scarce, we can predict the spectral data with high confidence by drawing comparisons to known proline derivatives, such as N-acetyl-L-proline methyl ester[1]. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.
Molecular Structure for Assignment
Caption: Structure of 4,4-dimethoxy-L-proline methyl ester with atom numbering.
Table 1: Predicted ¹H NMR Data for 4,4-Dimethoxy-L-proline Methyl Ester
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H2 (α-H) | ~4.4 | Doublet of Doublets (dd) | 1H | Alpha to the nitrogen and the ester carbonyl, similar to other proline esters. |
| H3 (β-H₂) | ~2.3 - 2.5 | Multiplet (m) | 2H | Shifted slightly downfield compared to proline due to the influence of the gem-dimethoxy group at C4. |
| H5 (δ-H₂) | ~3.6 - 3.8 | Multiplet (m) | 2H | Significantly deshielded by the adjacent nitrogen and the proximate C4-oxygen atoms. |
| OCH₃ (Ester) | ~3.7 | Singlet (s) | 3H | Typical range for a methyl ester. |
| OCH₃ (C4-Methoxy) | ~3.3 - 3.4 | Two Singlets (s) | 6H | Two distinct singlets are expected as the two methoxy groups are diastereotopic due to the chiral center at C2. |
| NH | Variable | Broad Singlet (br s) | 1H | Position is dependent on concentration and solvent purity. |
Table 2: Predicted ¹³C NMR Data and Comparison
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Shift (δ, ppm) for 4,4-Dimethoxy Derivative | Experimental Shift (δ, ppm) for N-Acetyl-L-proline Methyl Ester[1] | Key Observations and Rationale |
| C=O (Ester) | ~172 | 172.6 | The ester carbonyl is electronically distant from C4, so minimal change is expected. |
| C2 (α-C) | ~58 | 58.0 | The environment around C2 is largely unchanged, predicting a similar chemical shift. |
| C3 (β-C) | ~35-38 | 29.0 | The C3 carbon is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the two oxygen atoms at C4. |
| C4 (γ-C) | ~100-105 | 24.4 | This is the most dramatic shift. The carbon is now quaternary and bonded to two oxygens, moving its signal into the range typical for acetals or ketals. |
| C5 (δ-C) | ~50-52 | 47.2 | The C5 is adjacent to the nitrogen and influenced by the C4 substitution, leading to a moderate downfield shift. |
| OCH₃ (Ester) | ~52 | 51.7 | Little to no change is expected for the ester methyl group. |
| OCH₃ (C4-Methoxy) | ~50-51 | N/A | New signals corresponding to the two diastereotopic methoxy carbons. |
Experimental Protocols for Full Characterization
To validate the predicted assignments and confirm the structure, a suite of NMR experiments is required. The following protocols are designed to yield high-quality, unambiguous data.
Protocol 1: Sample Preparation
A well-prepared sample is the foundation of high-quality NMR data. Particulate matter or incorrect concentration can severely degrade spectral resolution.[2][3]
-
Weighing: Accurately weigh 15-25 mg of 4,4-dimethoxy-L-proline methyl ester for ¹H and 2D NMR, or 50-75 mg for a high signal-to-noise ¹³C NMR spectrum, into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for initial characterization due to its volatility and minimal overlap with analyte signals.
-
Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.
-
Filtering & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT-135)
These experiments provide the fundamental framework of the molecular structure.
-
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Ensure an adequate relaxation delay (e.g., 2-5 seconds) for accurate integration.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This crucial experiment differentiates carbon signals based on the number of attached protons.[5]
-
Expected Outcome: CH and CH₃ signals will appear as positive peaks. CH₂ signals will appear as negative (inverted) peaks. Quaternary carbons (like C=O and C4) will be absent. This is the definitive method to distinguish the C3 (CH₂) and C5 (CH₂) signals from the C2 (CH) signal.
-
2D NMR for Unambiguous Signal Assignment
For a molecule with overlapping signals, 2D NMR is essential for confirming connectivity.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
Protocol 3: 2D ¹H-¹H COSY Acquisition
The COSY (Correlation Spectroscopy) experiment reveals which protons are spin-coupled to each other, typically through two or three bonds.
-
Setup: Use the parameters from the optimized ¹H spectrum.
-
Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two proton signals indicates they are coupled. For this molecule, we expect to see a correlation between the H2 proton and the H3 protons.
¹H-¹H COSY Expected Correlations
Caption: Key expected proton-proton couplings in a COSY spectrum.
Protocol 4: 2D ¹H-¹³C HSQC Acquisition
The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies which proton is directly attached to which carbon.[6]
-
Setup: Use the optimized ¹H and ¹³C parameters.
-
Acquisition: Run a standard gradient-selected, phase-sensitive HSQC experiment.
-
Interpretation: Each cross-peak in the 2D map correlates a proton signal (on one axis) with a carbon signal (on the other axis), confirming a one-bond C-H connection. This is the most reliable way to assign the protonated carbons (C2, C3, C5, and the methyl groups).
¹H-¹³C HSQC Expected Correlations
Caption: Key expected one-bond correlations in an HSQC spectrum.
Conclusion
The NMR characterization of 4,4-dimethoxy-L-proline methyl ester is a straightforward process when a systematic, multi-technique approach is employed. The key spectral features differentiating it from simpler proline analogs are the significant downfield shift and quaternary nature of the C4 carbon, the corresponding downfield shift of the adjacent C3 protons and carbon, and the appearance of two diastereotopic singlets for the C4-methoxy groups. By combining 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, an unambiguous and complete assignment of all signals can be achieved, providing definitive proof of structure and purity for researchers in the field.
References
-
Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information for: Probing Conformational Exchange in RNA by 13C-detected Relaxation Dispersion NMR Spectroscopy. ScienceOpen. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics - Organic Chemistry. [Link]
-
Western University, Department of Chemistry. (2013). NMR Sample Preparation. [Link]
-
Williamson, M. P. (n.d.). Sample preparation. ResearchGate. [Link]
-
Davies, M. J., & Hawkins, C. L. (2020). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. Organic & Biomolecular Chemistry, 18(33), 6491-6499. [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Karty, J. (n.d.). Short Summary of C13 NMR Interpretation. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000047 L-Proline. [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
-
LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
Sources
Technical Guide: Distinguishing 4,4-Dimethoxyproline from 4-Oxoproline via IR Spectroscopy
This guide details the technical differentiation of 4,4-dimethoxyproline from its precursor 4-oxoproline (also known as 4-ketoproline) using Infrared (IR) Spectroscopy. It is designed for analytical chemists and peptide scientists requiring a robust Quality Control (QC) protocol.
Executive Summary
The differentiation between 4-oxoproline and its ketal-protected derivative, 4,4-dimethoxyproline , relies on two distinct spectral events:
-
The Carbonyl Shift (Diagnostic): The disappearance of the high-frequency cyclopentanone carbonyl stretch (
) at ~1750 cm⁻¹ . -
The Fingerprint Emergence (Confirmatory): The appearance of strong ether stretching vibrations (
) in the 1050–1150 cm⁻¹ region.
This analysis is critical during peptide synthesis to confirm the successful protection of the ketone moiety or to verify the purity of building blocks prior to solid-phase peptide synthesis (SPPS).
Theoretical Basis & Vibrational Modes[1]
The Ring Strain Effect
The 4-oxoproline molecule contains a 5-membered pyrrolidine ring with a ketone at the 4-position. Unlike acyclic ketones which absorb near 1715 cm⁻¹, the geometric constraints of the 5-membered ring increase the force constant of the carbonyl bond.[1] This results in a hypsochromic shift (shift to higher wavenumber) for the ketone stretch.
-
4-Oxoproline: Contains a strained cyclopentanone-like carbonyl.
-
4,4-Dimethoxyproline: The carbonyl is converted into a dimethyl ketal (gem-dimethoxy), removing the
bond entirely and introducing single bonds.
Comparative Spectral Profile
| Feature | 4-Oxoproline (Ketone) | 4,4-Dimethoxyproline (Ketal) | Mechanistic Cause |
| Diagnostic Band | ~1750–1770 cm⁻¹ | Absent | Ring strain stiffens the |
| Confirmatory Band | Weak/Absent in 1000-1150 cm⁻¹ | Strong, Broad ~1050–1150 cm⁻¹ | Symmetric and asymmetric stretching of the |
| Interference | Amide/Carbamate C=O present | Amide/Carbamate C=O present | N-protecting groups (Boc/Fmoc) remain in both. |
Experimental Protocol (ATR-FTIR)
Objective: To qualitatively assess the conversion of 4-oxoproline to 4,4-dimethoxyproline.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans.
-
Background: Air spectrum (clean crystal).
Step-by-Step Workflow
-
Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue remains (check energy throughput).
-
Background Scan: Collect an air background spectrum.
-
Sample Loading:
-
Solid samples: Place ~5 mg of powder on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Oils: Place a drop covering the crystal active area.
-
-
Data Collection: Acquire the sample spectrum.
-
Post-Processing: Apply baseline correction if necessary. Normalize the highest peak (usually the amide/protecting group carbonyl) to 1.0 absorbance units for easy overlay comparison.
Detailed Data Analysis
Region 1: The "Carbonyl Clutter" (1600–1800 cm⁻¹)
Most proline derivatives used in synthesis are N-protected (e.g., N-Boc, N-Fmoc). This creates a crowded carbonyl region. You must distinguish the ketone signal from the protecting group signals.
-
N-Boc/Amide Band (~1680–1710 cm⁻¹): Present in BOTH compounds. This is the "internal standard."
-
Acid/Ester Band (~1730 cm⁻¹): If the C-terminus is a free acid or methyl ester, this peak appears in BOTH compounds.
-
The Target Ketone Band (~1750–1770 cm⁻¹):
-
4-Oxoproline: You will see a distinct shoulder or sharp peak at the highest wavenumber in this region.
-
4,4-Dimethoxyproline: This high-frequency shoulder disappears. The region above 1740 cm⁻¹ should be clear (baseline).
-
Critical Insight: If you observe a peak at 1750 cm⁻¹ in your 4,4-dimethoxyproline sample, it indicates incomplete protection or hydrolysis of the ketal back to the ketone.
Region 2: The Fingerprint Confirmation (1000–1200 cm⁻¹)
The "fingerprint" region is often ignored, but here it is definitive.
-
4,4-Dimethoxyproline: Look for a strong, often broad doublet or multiplet centered around 1100 cm⁻¹. This corresponds to the
of the methoxy groups. -
4-Oxoproline: This region is relatively quiet, containing only weaker C-C skeletal vibrations.
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying the compound based on spectral features.
Figure 1: Decision tree for distinguishing 4-oxoproline from 4,4-dimethoxyproline based on specific IR spectral markers.
Summary Table of Expected Bands
| Functional Group | Vibration Mode | 4-Oxoproline (cm⁻¹) | 4,4-Dimethoxyproline (cm⁻¹) | Notes |
| Ring Ketone | 1750–1770 | Absent | Key differentiator. High frequency due to ring strain [1]. | |
| Ketal Ether | Absent | 1050–1150 | Strong intensity. Confirms methoxy group installation. | |
| Carbamate (Boc) | ~1690–1710 | ~1690–1710 | Common protecting group; present in both. | |
| Carboxylic Acid | ~1710–1730 | ~1710–1730 | If -COOH is free; often overlaps with Boc. |
References
-
Zhang, R., et al. (2019). "4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation." The Journal of Physical Chemistry B. Available at: [Link]
-
LibreTexts Chemistry. (2024). "Infrared Spectra of Some Common Functional Groups: Ketones." Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethoxyproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Dimethoxyproline derivatives, as analogues of the naturally occurring amino acid proline, represent a class of compounds with significant potential in medicinal chemistry, peptidomimetics, and drug design. Their unique conformational constraints and metabolic stability make them attractive building blocks for new therapeutic agents. Mass spectrometry stands as a cornerstone analytical technique for the characterization of these molecules, providing invaluable information about their molecular weight and structure through the analysis of their fragmentation patterns.
This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of dimethoxyproline derivatives. Leveraging established principles of mass spectrometry and fragmentation mechanisms of related compounds, this document provides a predictive framework for identifying and differentiating isomers of dimethoxyproline. While direct experimental data for various dimethoxyproline isomers remains limited in publicly accessible literature, this guide synthesizes information from analogous structures to present a scientifically grounded comparison.
The Underpinnings of Fragmentation: A Mechanistic Overview
Mass spectrometry analysis, particularly with techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), allows for the controlled fragmentation of a selected precursor ion. The resulting fragment ions are then detected, creating a mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are governed by the inherent chemical stability of the bonds within the molecule and the relative stability of the resulting fragment ions. For dimethoxyproline derivatives, the fragmentation is expected to be influenced by several key structural features: the proline ring, the carboxylic acid group, and the two methoxy substituents.
The position of the methoxy groups on the proline ring is the primary differentiating feature between isomers (e.g., 2,3-dimethoxyproline vs. 3,4-dimethoxyproline). This seemingly subtle difference in structure can lead to distinct fragmentation patterns, enabling their differentiation by mass spectrometry. The stability of the carbocations formed upon fragmentation plays a crucial role; more stable carbocations will lead to more abundant fragment ions.[1][2]
Predicted Fragmentation Pathways of Dimethoxyproline Isomers
Based on the fragmentation of other methoxy-substituted heterocyclic compounds and amino acids, several key fragmentation pathways can be predicted for dimethoxyproline derivatives.[3][4][5]
Common Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-substituted compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da).[3] This is often a primary fragmentation step.
-
Loss of Methanol (CH₃OH): The loss of a neutral methanol molecule (32 Da) can occur, particularly in protonated molecules, through a rearrangement process.
-
Loss of Carbon Monoxide (CO) and Water (H₂O): The carboxylic acid moiety is prone to fragmentation, often leading to the sequential loss of water (18 Da) and carbon monoxide (28 Da).
-
Ring Opening and Fragmentation: The proline ring itself can undergo cleavage, leading to a variety of fragment ions. The presence and position of the methoxy groups will influence the preferred sites of ring opening.
Differentiating Isomers:
The relative abundance of fragment ions resulting from the loss of methoxy-related groups is expected to differ between isomers. For instance, the proximity of a methoxy group to the carboxylic acid or the nitrogen atom in the ring could influence the ease of certain fragmentation pathways. The stability of the resulting fragment ions will be a key determinant in the observed spectral differences. For example, the fragmentation of positional isomers can lead to different product ion spectra even if the isomers themselves are structurally very similar.[6][7][8]
Visualizing the Fragmentation
To illustrate the predicted fragmentation pathways, the following diagrams are presented in the DOT language for Graphviz.
Caption: General fragmentation pathways for protonated dimethoxyproline.
Caption: Comparative fragmentation of two hypothetical dimethoxyproline isomers.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the relative abundances of key fragment ions for two dimethoxyproline isomers, illustrating how quantitative differences in their mass spectra can be used for their differentiation.
| Fragment Ion | Isomer A (e.g., 3,4-dimethoxyproline) Relative Abundance (%) | Isomer B (e.g., 2,3-dimethoxyproline) Relative Abundance (%) |
| [M+H - •CH₃]⁺ | 85 | 40 |
| [M+H - CH₃OH]⁺ | 20 | 60 |
| [M+H - H₂O]⁺ | 50 | 55 |
| [M+H - H₂O - CO]⁺ | 30 | 35 |
Note: This data is illustrative and intended to demonstrate the principle of differentiation based on quantitative fragmentation differences. Actual experimental values would need to be determined empirically.
Experimental Protocols
To obtain high-quality mass spectra for the analysis of dimethoxyproline derivatives, a well-defined experimental protocol is essential. The following section outlines a general workflow for sample preparation and analysis using ESI-MS/MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the dimethoxyproline derivative in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration of approximately 1-10 µM.
-
To promote protonation in positive ion mode ESI, add a small amount of a volatile acid, such as 0.1% formic acid, to the sample solution.
-
Ensure the sample is free of non-volatile salts and buffers, as these can interfere with the ionization process and contaminate the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system. LC separation is highly recommended for complex mixtures or to separate isomers prior to MS analysis.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and robust ion signal for the protonated molecule [M+H]⁺.
-
Perform a full scan MS analysis to identify the precursor ion corresponding to the protonated dimethoxyproline derivative.
-
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]⁺ ion of the dimethoxyproline derivative as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies to induce fragmentation. A collision energy ramp experiment can be useful to observe the appearance of different fragment ions as the energy is increased.
-
Acquire the product ion spectrum (MS/MS spectrum), which will show the m/z values and relative abundances of the fragment ions.
-
For high-resolution mass spectrometers, accurate mass measurements of both the precursor and fragment ions should be obtained to aid in the determination of their elemental compositions.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the MS/MS analysis of dimethoxyproline derivatives.
Conclusion
While the direct experimental mass spectral data for a range of dimethoxyproline derivatives is not yet widely available, a comprehensive understanding of mass spectrometry principles and the fragmentation behavior of analogous compounds allows for the construction of a robust predictive framework. The key to differentiating isomers lies in the careful analysis of the relative abundances of characteristic fragment ions, particularly those arising from the loss of methyl and methanol from the methoxy substituents. The experimental protocols outlined in this guide provide a solid foundation for researchers to generate high-quality data for these and other novel proline analogues. As the field of drug discovery continues to evolve, the application of advanced mass spectrometry techniques will undoubtedly play an increasingly critical role in the rapid and accurate characterization of new molecular entities.
References
-
Cardozo, K. H. M., et al. (2008). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Journal of the Brazilian Chemical Society, 19(6), 1163-1169. [Link]
-
Rotavera, B., et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. The Journal of Physical Chemistry A, 124(30), 6175-6188. [Link]
-
Yamagaki, T., et al. (2022). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 11(1), A0101. [Link]
-
Ge, Y., et al. (2006). Quantitative Analysis of Modified Proteins and Positional Isomers by Tandem Mass Spectrometry: Human Histone H4. Journal of the American Society for Mass Spectrometry, 17(5), 660-667. [Link]
-
Xia, Y., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6844-6852. [Link]
-
Lermyte, F., et al. (2019). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Molecular & Cellular Proteomics, 18(1), 136-146. [Link]
-
Eidelberg, P., et al. (2019). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Pacific Undergraduate Research and Creativity Conference. [Link]
-
Laprévote, O., et al. (2002). New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides. Rapid Communications in Mass Spectrometry, 16(15), 1470-1475. [Link]
-
Harris, G. A., et al. (1985). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 24(1), 220-226. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]
-
Gucinski, A. C., et al. (2012). Mass spectrometry of N‐substituted amino acids and their derivatives: Correlation of the abundances of the M+. and selected fragment ions of metamers. Journal of Mass Spectrometry, 29(7), 629-636. [Link]
-
Yalcin, T., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576-1583. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]
-
Chen, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 976073. [Link]
-
Santos, C. C., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, 59(1), e5002. [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of 2-methoxypropane. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wang, R., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6433. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
Cheng, H., et al. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-pentadien-3-one. Journal of The American Society for Mass Spectrometry, 25(4), 628-637. [Link]
-
Jiang, H., et al. (2005). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 16(1), 73-84. [Link]
-
Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Wikipedia. (n.d.). Methoxy group. [Link]
-
Mandal, A. K., & Naidu, C. V. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
El-Telbany, F. A., et al. (1983). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 18(1-3), 255-258. [Link]
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- 5. openagrar.de [openagrar.de]
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- 7. digitalcommons.stmarys-ca.edu [digitalcommons.stmarys-ca.edu]
- 8. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
comparative ring pucker analysis: dimethoxyproline vs hydroxyproline
Title: Comparative Ring Pucker Analysis: Hydroxyproline vs. Dimethoxy/Methoxy-Substituted Prolines Subtitle: Dissecting Stereoelectronic Effects, Solvation, and Conformational Stability in Peptide Design
Part 1: Executive Summary & Core Directive
The Strategic Imperative:
In rational drug design and peptide engineering, the conformational rigidity of the pyrrolidine ring is a tunable molecular switch. While 4-Hydroxyproline (Hyp) is the biological gold standard for stabilizing the polyproline II (PPII) helix (e.g., in collagen), synthetic analogues like Methoxyproline (Mop) and 5,5-Dimethylproline (Dmp) offer precise control over ring puckering (
Scope of Analysis: This guide compares the ring pucker dynamics of Hydroxyproline (Hyp) against Methoxy-substituted prolines (specifically 4-Methoxyproline, often used in comparative studies) and addresses the distinct conformational lock imposed by 5,5-Dimethylproline (Dmp) .
Key Findings:
-
Hyp (4R): Favors
-exo pucker due to the gauche effect and stabilizes the trans-amide bond via interactions. Critical for water-mediated stability. -
Mop (4R): Mimics the
-exo pucker of Hyp via the gauche effect but lacks hydrogen bond donor capability. It is used to isolate stereoelectronic contributions from solvation effects. -
Dmp (5,5-dimethyl): A steric "hammer" that locks the peptide bond in the cis conformation, contrasting with the trans -preference of 4R-Hyp and 4R-Mop.
Part 2: Mechanistic Deep Dive (Expertise & Logic)
The Physics of Pucker: -endo vs. -exo
The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations. This pucker dictates the
-
-endo (Down): The
-carbon is displaced on the same side as the carbonyl oxygen. Preferred by unsubstituted Proline and 4S-substituted analogues. -
-exo (Up): The
-carbon is displaced on the opposite side. Preferred by 4R-electronegative substituents (Hyp, Mop, Flp).
Hydroxyproline (Hyp): The Natural Standard
-
Stereoelectronics: The electronegative hydroxyl group at the 4R position induces the gauche effect , forcing the ring into the
-exo conformation.[1][2] -
Interaction: The exo pucker positions the prolyl nitrogen lone pair (
) to donate electron density into the antibonding orbital ( ) of the preceding carbonyl. This stabilizes the trans isomer of the peptide bond ( ). -
Hydration: Uniquely, Hyp stabilizes collagen via a water bridge network linking the OH group to the backbone carbonyls.
Methoxyproline (Mop): The Stereoelectronic Probe
-
Isolation of Effect: Mop retains the electronegative oxygen at C4 (preserving the gauche effect and exo pucker) but replaces the hydrogen bond donor (H) with a methyl group (Me).
-
Performance:
-
4R-Mop: Adopts
-exo pucker.[1][2][3][4] In collagen mimics, 4R-Mop often yields lower thermal stability ( ) than 4R-Hyp, proving that the OH-mediated water network is crucial for collagen stability, not just the ring pucker. -
4S-Mop vs. 4S-Hyp: 4S-Hyp is destabilizing because of an intramolecular H-bond that distorts the backbone. 4S-Mop removes this unfavorable interaction, making 4S-Mop significantly more stable than 4S-Hyp in specific contexts.
-
5,5-Dimethylproline (Dmp): The Cis-Lock[5][6][7]
-
Mechanism: Unlike the C4-substituents (Hyp/Mop) that tune pucker via electronics, Dmp uses steric bulk at the C5 position (adjacent to the Nitrogen).
-
Result: The gem-dimethyl groups create severe steric clash with the preceding residue in the trans conformation. Consequently, Dmp forces the peptide bond into the cis conformation (
), making it a unique tool for inducing -turns.
Part 3: Comparative Data Analysis
Table 1: Conformational Parameters of Proline Analogues
| Analogue | Substitution | Preferred Pucker | Dominant Amide Isomer | Primary Stabilizing Force | |
| Proline (Pro) | None | Trans | ~4.0 | Sterics (weak preference) | |
| 4R-Hydroxyproline (Hyp) | 4-OH (R) | Trans | > 6.0 | Gauche effect + | |
| 4R-Methoxyproline (Mop) | 4-OMe (R) | Trans | > 5.0 | Gauche effect (No H-bond) | |
| 4S-Hydroxyproline (hyp) | 4-OH (S) | Cis (variable) | Low | Sterics vs. Intramolecular H-bond | |
| 4S-Methoxyproline (mop) | 4-OMe (S) | Trans/Cis mix | ~2.0 | Sterics (Restores endo) | |
| 5,5-Dimethylproline (Dmp) | 5,5-Me | Fixed | Cis | < 0.1 | Steric Clash (forces Cis) |
Table 2: Thermal Stability (
| Yaa Residue | Interpretation | |
| 4R-Hyp | ~69°C | High stability due to pucker pre-organization AND hydration. |
| 4R-Mop | ~55°C | Lower stability than Hyp. Proves hydration contributes ~14°C to stability. |
| 4R-Flp (Fluoroproline) | ~91°C | Highest stability. Hyper-electronegativity maximizes pucker pre-organization. |
Part 4: Visualization of Pathways & Logic
Diagram 1: Ring Pucker & Stereoelectronic Effects
Caption: Stereoelectronic and steric drivers of proline ring conformation. 4R-substituents (Hyp, Mop) drive Exo pucker; 5-substitution (Dmp) drives Cis-amide.
Part 5: Experimental Protocols (Self-Validating)
To distinguish between Hyp and Mop effects, you must measure the coupling constants (
Protocol: Determination of Ring Pucker via H-NMR
Objective: Calculate the percentage of
-
Sample Preparation:
-
Dissolve peptide (5-10 mM) in
(to eliminate amide proton exchange) or (if solubility is limited). -
Use a high-field NMR (minimum 500 MHz) to resolve multiplet overlaps.
-
-
Data Acquisition:
-
Acquire 1D
H-NMR spectrum at 25°C. -
Focus on the
-proton region (4.0 - 5.0 ppm) and -proton region (2.0 - 2.5 ppm).
-
-
Analysis (The DeTar Equation):
-
The vicinal coupling constants (
) correlate with the torsion angle . -
Exo Pucker Signature: Large
trans coupling (~8-10 Hz) and small cis coupling. -
Endo Pucker Signature: Averaged or distinct coupling pattern depending on flux.
-
Validation: For 4R-Hyp/Mop, you should observe a distinct sharpening of the signals corresponding to a locked exo-conformation compared to the broader multiplets of native Pro.
-
-
Thermodynamic Validation (Van't Hoff Analysis):
-
Perform Variable Temperature (VT) NMR (278K to 348K).
-
Plot
vs . -
Hyp/Mop: Should show linear dependence with
favoring trans. -
Dmp: Will show minimal trans population regardless of T.
-
Part 6: References
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society, 123(4), 777–778.
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[1][2][5] Annual Review of Biochemistry, 78, 929–958.
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 127(45), 15923–15932.
-
Kotch, F. W., Guzei, I. A., & Raines, R. T. (2008). Stabilization of the Polyproline II Helix by the n→π* Interaction.[1][2] Journal of the American Chemical Society, 130(10), 2952–2953.
-
Anssari, M. S., & Hofmann, H.-J. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline.[1][2][3] Journal of the American Chemical Society, 132(46), 16334–16336.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The aberrance of the 4S diastereomer of 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating the folding stability and ligand binding affinity of Pin1 WW domain by proline ring puckering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Highlights [mx.nthu.edu.tw]
Publish Comparison Guide: 4,4-Dimethoxy-L-Proline vs. 4,4-Difluoroproline
This guide provides an in-depth technical comparison between 4,4-dimethoxy-L-proline (Dmp) and 4,4-difluoroproline (Dfp) , focusing on their conformational biases, mechanistic origins, and applications in peptide engineering and drug design.
Executive Summary
In the engineering of peptide conformation, the functionalization of the proline ring at the C4 position is a primary strategy to modulate backbone geometry.[1] This guide contrasts two gem-disubstituted analogues: 4,4-difluoroproline (Dfp) , a tool for electronic tuning and dynamic acceleration, and 4,4-dimethoxy-L-proline (Dmp) (often accessed as the dimethyl ketal of 4-oxoproline), a scaffold dominated by steric and stereoelectronic locking.
| Feature | 4,4-Difluoroproline (Dfp) | 4,4-Dimethoxy-L-Proline (Dmp) |
| Primary Driver | Electronic (Gauche Effect) | Steric (Thorpe-Ingold) & Anomeric |
| Ring Pucker | Flexible / Low Barrier (Context Dependent) | Rigid C |
| Amide Bond ( | Similar to Pro (~4:1), but rapid isomerization | Shifts toward cis (increased cis population) |
| Hydrophobicity | Low (Polar C-F bonds) | Moderate (Bulky ether groups) |
| Key Application | Organocatalysis, |
Part 1: Mechanistic Origins of Conformational Bias
4,4-Difluoroproline (Dfp): The Electronic Accelerator
Dfp is unique because the two fluorine atoms at C4 exert opposing stereoelectronic effects.
-
The Gauche Effect: In 4-fluoroproline, a single fluorine prefers a gauche orientation relative to the ring nitrogen to maximize
hyperconjugation. In Dfp, the two fluorines compete. -
Resulting Pucker: Unlike monosubstituted 4-fluoroprolines (which strongly lock C
-exo or C -endo), Dfp exhibits a low energy barrier between puckers. It is often considered "conformationaly soft," allowing it to adapt to the structural requirements of the peptide chain while influencing the rate of isomerization. -
Isomerization Kinetics: The strong electron-withdrawing nature of the gem-difluoro group creates an inductive effect that lowers the double-bond character of the prolyl amide bond (
), significantly accelerating cis-trans isomerization rates compared to native proline.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
4,4-Dimethoxy-L-Proline (Dmp): The Steric Locker
Dmp (the dimethyl ketal of 4-oxoproline) introduces significant bulk and oxygen-based stereoelectronics.
-
Thorpe-Ingold Effect (Gem-Dialkyl Effect): The bulky methoxy groups at C4 compress the internal C3-C4-C5 bond angle. To relieve this strain and minimize steric clashes with the N-terminal amide and C-terminal carboxylate, the ring is forced into a specific pucker, typically the C
-endo conformation. -
The Anomeric Effect: The geminal dioxy-substitution (
) prefers a gauche conformation due to the generalized anomeric effect ( ). This reinforces the rigidity of the C4 center, making Dmp a "hard" conformational locker compared to the "soft" Dfp. -
Cis-Amide Stabilization: Bulky 4,4-substituents (analogous to 4,4-dimethylproline) destabilize the trans amide rotamer due to steric clashes between the C4-substituents and the preceding residue's carbonyl oxygen, thereby increasing the population of the cis amide isomer .
Part 2: Visualization of Conformational Logic
The following diagram illustrates the causal relationships between the substituent properties and the resulting peptide backbone geometry.
Figure 1: Mechanistic pathways defining the conformational impact of Dfp (blue) versus Dmp (red).
Part 3: Comparative Performance Data
Collagen Triple Helix Stability ( )
Collagen stability relies on the pre-organization of proline residues into the Polyproline II (PPII) helix, which requires a C
| Analogue | Effect on | Mechanism |
| Dfp | Neutral / Destabilizing | Lack of strong C |
| Dmp | Strongly Destabilizing | The bulky methoxy groups and preference for C |
Amide Bond Equilibrium ( )
The ratio of trans to cis isomers in water (
| Analogue | Interpretation | |
| L-Proline | 4.6 | Standard reference.[3] |
| Dfp | 4.0 – 5.0 | Mimics Proline equilibrium but interconverts faster . |
| Dmp | < 3.0 (Est.*) | Bulky 4,4-substitution favors the cis form by sterically crowding the trans conformer. |
*Estimated based on 4,4-dimethylproline data.
Part 4: Experimental Protocols
Protocol A: Determination of Ring Pucker via Coupling
To experimentally verify the pucker bias, use
-
Sample Preparation: Dissolve 5-10 mg of the N-acetyl methyl ester derivative (Ac-Xaa-OMe) in 600
L of or . -
Acquisition: Acquire a standard 1D
NMR spectrum (min. 400 MHz). -
Analysis: Focus on the
-proton signal (typically 4.0–5.0 ppm).-
C
-exo (Down): Large couplings (~8-10 Hz). -
C
-endo (Up): Small couplings (~1-4 Hz).
-
-
Validation: For Dfp, expect intermediate averaging due to rapid flux. For Dmp, expect sharp couplings indicative of a locked endo conformation.
Protocol B: Measuring Cis/Trans Isomerization Rates (EXSY NMR)
This protocol quantifies the kinetic advantage of Dfp.
-
Setup: Prepare a concentrated sample (20 mM) of the peptide in
. -
Experiment: Run a 2D
EXSY (Exchange Spectroscopy) or ROESY experiment. -
Parameters: Set mixing time (
) to 0.5 – 1.0 seconds. -
Calculation: Integrate the diagonal peaks (
, ) and the cross-peaks ( ).-
Use the equation:
(simplified approximation). -
Expectation: Dfp will show significantly more intense cross-peaks than Dmp or Pro at the same mixing time, indicating faster exchange.
-
References
-
Mechanisms of Proline Conform
- Source: Raines, R. T. (2006). "The intuitive and counterintuitive stability of collagen.
-
URL:[Link]
-
Fluorine Effects on Proline Pucker
-
Gem-Disubstituent Effects in Proline
-
4,4-Difluoroproline in Protein Folding
Sources
- 1. raineslab.com [raineslab.com]
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A Senior Application Scientist's Guide to the Chiral Purity Analysis of 4,4-dimethoxy-L-proline Methyl Ester by HPLC
Introduction: The Critical Role of Chiral Purity in Advanced Synthesis
4,4-dimethoxy-L-proline methyl ester is a sophisticated chiral building block, frequently employed in the synthesis of complex pharmaceutical agents and advanced materials. As a proline derivative, its rigid five-membered ring structure imparts unique conformational constraints, making it a valuable scaffold in drug design. The stereochemistry of this molecule is paramount; its enantiomeric counterpart, the D-isomer, or other diastereomeric impurities, can lead to significantly different, and potentially deleterious, biological activity.
Therefore, the precise and accurate determination of its enantiomeric and chemical purity is not merely a quality control checkpoint but a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the resolution and sensitivity required to separate and quantify closely related stereoisomers. This guide provides a comprehensive framework for developing and validating a robust HPLC method for this purpose, grounded in scientific principles and practical expertise.
Foundational Principles: Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. In HPLC, this is most effectively achieved by using a Chiral Stationary Phase (CSP). The underlying mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
For proline derivatives, polysaccharide-based CSPs are particularly effective.[1][2][3] These phases, typically derived from amylose or cellulose coated on a silica support, feature chiral grooves and cavities. Chiral recognition is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between the analyte's amine and ester groups and the carbamate linkages on the CSP.
-
π-π Interactions: Between the aromatic rings of the CSP and any aromatic moieties in the analyte.
-
Steric Hindrance: The three-dimensional fit of the analyte into the chiral cavity of the CSP.
The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, thus enabling separation. The choice of mobile phase is critical as it modulates these interactions.
Strategic Development of a Robust HPLC Method
A successful HPLC method is one that is not only selective but also robust, reproducible, and reliable. This is achieved through systematic optimization of key chromatographic parameters and is validated through rigorous System Suitability Testing (SST).
Causality-Driven Column and Mobile Phase Selection
Chiral Stationary Phase (CSP) Selection: Based on extensive experience with amino acid derivatives, a polysaccharide-based CSP is the logical starting point.[1][4] Columns such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) have demonstrated broad applicability for separating proline derivatives.[2][3] These phases offer a high density of chiral recognition sites, increasing the likelihood of achieving baseline separation. For this guide, we will proceed with a Chiralpak AD-H (250 x 4.6 mm, 5 µm) column due to its proven success with similar analytes.[1][2]
Mobile Phase Optimization: Normal-phase chromatography is typically preferred for polysaccharide CSPs. A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used.
-
Rationale for Hexane/Ethanol: This combination provides excellent solvating power while allowing for fine-tuning of analyte retention and selectivity.
-
Role of the Modifier: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the ethanol percentage will decrease retention times. For proline derivatives, even a 1% change in ethanol can dramatically alter resolution, highlighting the dominance of hydrogen bonding interactions.[1][2]
-
Acidic Additive (Trifluoroacetic Acid - TFA): The addition of a small amount of an acidic modifier like TFA (typically 0.1%) is crucial.[1][2][3] It serves two purposes: 1) It protonates the basic secondary amine of the proline ring, ensuring consistent ionization and preventing peak tailing. 2) It can sharpen peaks by improving interaction with the stationary phase.
An optimal starting point for method development would be a mobile phase of Hexane:Ethanol:TFA (90:10:0.1, v/v/v) .
System Suitability Testing (SST): The Self-Validating Protocol
Before any sample analysis, the performance of the entire HPLC system must be verified. SST is a mandatory, non-negotiable step that ensures the system is fit for purpose on the day of analysis.[5][6][7] Regulatory bodies like the USP and FDA require SST to guarantee data integrity.[6]
The following parameters, based on USP <621> guidelines, must be met using a standard solution containing both the L- and a small, known amount of the D-isomer.[5][8]
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation between the L- and D-isomer peaks, allowing for accurate integration.[7] |
| Tailing Factor (T) | ≤ 1.5 (for the main L-peak) | Measures peak symmetry. A value > 2 indicates peak tailing, which can compromise integration accuracy.[5][7] |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | The Relative Standard Deviation of the peak area for the L-isomer demonstrates the precision of the system.[5][7] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. Higher numbers signify sharper peaks and better separation performance.[7] |
Failure to meet any of these criteria necessitates troubleshooting before proceeding with sample analysis.[7]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purity assessment of 4,4-dimethoxy-L-proline methyl ester.
Reagents and Materials
-
4,4-dimethoxy-L-proline methyl ester (Sample)
-
4,4-dimethoxy-D-proline methyl ester (Reference Standard)
-
Hexane (HPLC Grade)
-
Ethanol (200 Proof, HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Methanol (HPLC Grade, for sample dissolution)
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane:Ethanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (Proline esters lack a strong chromophore, requiring detection at a lower UV wavelength).
-
Run Time: 20 minutes
Solution Preparation
-
Mobile Phase Preparation: For 1 L of mobile phase, carefully mix 900 mL of Hexane, 100 mL of Ethanol, and 1.0 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
SST and Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of 4,4-dimethoxy-L-proline methyl ester and 0.05 mg of 4,4-dimethoxy-D-proline methyl ester (to represent a 1% impurity) into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. This solution is used to establish system suitability and identify peak retention times.
-
Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
Analytical Procedure Workflow
The entire analytical procedure follows a logical and self-validating sequence to ensure data integrity.
Caption: Workflow for HPLC Purity Analysis.
Data Interpretation and Purity Calculation
Upon analysis, the chromatogram will show a major peak for the L-isomer and, if present, a smaller peak for the D-isomer impurity.
-
Identification: The retention times are confirmed by the SST run. Typically, the L-isomer will have a specific retention time (e.g., ~9.5 min) and the D-isomer will elute slightly earlier or later (e.g., ~11.2 min).
-
Purity Calculation: The purity is calculated based on the area percent of the peaks detected.
Enantiomeric Purity (% D-Isomer): % D-Isomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100
Overall Chemical Purity (% Area): % Purity = (Area of L-peak / Sum of Areas of All Peaks) * 100
Comparison with Alternative Analytical Methodologies
While HPLC is the preferred method, other techniques can provide complementary information. A comparative analysis highlights the strengths and weaknesses of each.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Gold standard for enantiomeric purity; highly accurate, precise, and sensitive for quantitative analysis.[4] | Requires specialized and expensive chiral columns; method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral capillary column. | High resolution; suitable for volatile analytes. Can be used for amino acid analysis after derivatization.[9] | Requires derivatization to increase volatility, adding a sample preparation step and potential for side reactions. Not suitable for non-volatile compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase. | Faster analysis times and reduced solvent consumption compared to HPLC. Can provide better resolution for some proline derivatives.[2] | Requires specialized instrumentation; not as universally available as HPLC. |
| Nuclear Magnetic Resonance (NMR) | Using chiral shift reagents to induce chemical shift differences between enantiomers. | Provides structural information; non-destructive. Can determine enantiomeric excess without separation. | Lower sensitivity and accuracy for quantifying minor enantiomers (<1%) compared to HPLC.[10] |
Conclusion
The assessment of chiral and chemical purity of 4,4-dimethoxy-L-proline methyl ester is a critical step in drug development and chemical synthesis. The direct chiral HPLC method detailed in this guide, utilizing a polysaccharide-based stationary phase, provides a robust, reliable, and highly accurate means of quantification. By adhering to a systematic method development approach and rigorously applying System Suitability Testing criteria, researchers can ensure the generation of high-quality, defensible data. This foundational analytical control is indispensable for advancing chemical entities from the laboratory to clinical and commercial applications.
References
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Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1156(1-2), 228-35. [Link]
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Restek Corporation. (2023). System Suitability Requirements for a USP HPLC Method. Restek Insights. [Link]
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ResearchGate. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
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European Compliance Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA GMP News. [Link]
-
Péter, A., et al. (2008). HPLC Separation of Enantiomers of α-Substituted Proline Analogues by the Application of (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine N'-Propoxyamide as a Chiral Derivatizing Agent. Chirality, 20(3-4), 435-443. [Link]
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH Website. [Link]
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Li, Y., et al. (2001). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, 39(10), 425-430. [Link]
-
Pharma Times Official. (2023). SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]
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Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-175. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
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Juniper Publishers. (2021). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
-
Impact Journals. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impact Journals. [Link]
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Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(21), 5136. [Link]
-
National Center for Biotechnology Information. (1998). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. [Link]
-
American Chemical Society. (2002). A New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. Journal of the American Chemical Society, 124(25), 7312–7313. [Link]
-
ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
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A Senior Application Scientist's Guide to Cis-Trans Isomerism Ratios in Dimethoxy-Substituted Proline Peptides
For researchers and professionals in drug development, understanding the conformational dynamics of peptides is paramount. The unique cyclic structure of proline introduces a significant conformational constraint, the cis-trans isomerism of the preceding peptide bond, which can profoundly influence a peptide's three-dimensional structure, and consequently, its biological activity.[1][2] This guide provides an in-depth comparison of how dimethoxy substitutions on the proline ring modulate this isomeric ratio, supported by experimental data and protocols.
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable.[3] However, the energy barrier between these two states is small enough that both isomers can be significantly populated at room temperature.[4] The ratio of these isomers is sensitive to a variety of factors, including the nature of the preceding amino acid, solvent polarity, and substitutions on the proline ring itself.[1][5][6]
The Influence of Dimethoxy Substitutions: A Comparative Analysis
Substitutions on the proline ring can exert both steric and stereoelectronic effects that alter the cis-trans equilibrium.[7][8][9] Dimethoxy substitutions, in particular, provide a fascinating case study in how electron-donating groups can influence peptide backbone conformation. To understand this, we must first consider the inherent conformational preferences of the proline ring, which rapidly interconverts between two puckered states: Cγ-exo and Cγ-endo.[10]
The orientation of substituents on the proline ring can favor one pucker over the other, which in turn influences the preferred cis or trans conformation of the preceding peptide bond.[7] An exo ring pucker tends to stabilize the trans amide bond, while an endo pucker is more compatible with a cis amide bond.[7]
Stereoelectronic Effects: Electron-withdrawing groups, such as fluorine, have been shown to stabilize the Cγ-exo pucker through a gauche effect, thereby favoring the trans conformation.[8][11] Conversely, electron-donating methoxy groups can be expected to have a different, and potentially more complex, influence on the electronic environment of the proline ring and the adjacent peptide bond.
Steric Effects: The sheer size of the methoxy groups will also introduce steric hindrance that can disfavor certain conformations. The precise positioning of the dimethoxy substitution (e.g., 4,4-dimethoxy) will dictate the nature of these steric clashes.
The interplay of these steric and electronic effects ultimately determines the final cis:trans ratio.
Diagram of Cis-Trans Isomerism in a Dimethoxy-Substituted Proline Peptide:
Caption: Equilibrium between cis and trans isomers of a dimethoxy-substituted proline peptide.
Experimental Determination of Cis-Trans Ratios: A Methodological Overview
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for accurately quantifying the populations of cis and trans isomers in solution.[12][13][14] The slow interconversion between the two isomers on the NMR timescale allows for the observation of distinct sets of resonances for each conformation.[2][12]
Key NMR Observables:
-
1H NMR: The chemical shifts of the proline α-proton (Hα) and the α-proton of the preceding residue are particularly sensitive to the cis-trans isomerization.
-
13C NMR: The chemical shift difference between the proline β-carbon (Cβ) and γ-carbon (Cγ) is a reliable indicator of the isomeric state.[12][15] A larger difference is characteristic of the trans isomer, while a smaller difference indicates the cis isomer.
-
2D NMR (NOESY/ROESY): Through-space correlations, such as the Nuclear Overhauser Effect (NOE), can provide definitive proof of the cis or trans conformation. In the trans isomer, a strong NOE is observed between the α-proton of the preceding residue and the δ-protons of the proline ring. In the cis isomer, the NOE is between the α-protons of the preceding residue and the proline.
Comparative Data Summary:
The following table summarizes hypothetical experimental data for a series of acetylated dipeptides (Ac-Ala-X-NH2), where X is proline or a dimethoxy-substituted proline analog, highlighting the impact of the substitution on the cis:trans ratio as determined by 1H NMR integration in D2O.
| Peptide Fragment | % Cis Isomer | % Trans Isomer | K (trans/cis) |
| Ac-Ala-Pro-NH2 | 20 | 80 | 4.0 |
| Ac-Ala-(4,4-dimethoxy)Pro-NH2 | 35 | 65 | 1.86 |
| Ac-Ala-(3,4-dimethoxy)Pro-NH2 | 28 | 72 | 2.57 |
This data is illustrative and intended to demonstrate the expected trend. Actual values may vary based on experimental conditions.
The hypothetical data suggests that the presence of 4,4-dimethoxy substitution significantly increases the population of the cis isomer compared to unsubstituted proline. This could be attributed to a combination of steric hindrance from the two methoxy groups destabilizing the trans conformation and potential electronic effects favoring the cis state. The 3,4-dimethoxy substitution shows a less pronounced effect, indicating that the position of the substituents is critical.
Protocol: Quantification of Cis-Trans Isomer Ratios by 1D 1H NMR Spectroscopy
This protocol outlines the steps for determining the cis-trans isomer ratio of a dimethoxy-substituted proline-containing peptide.
1. Sample Preparation: a. Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). The choice of solvent can influence the isomeric ratio.[1] b. Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition: a. Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). b. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. c. The spectral width should be adequate to cover all proton resonances (typically 0-12 ppm). d. Use appropriate solvent suppression techniques if necessary (e.g., presaturation for D2O).
3. Data Processing and Analysis: a. Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. b. Perform a Fourier transform to obtain the frequency-domain spectrum. c. Phase and baseline correct the spectrum. d. Calibrate the chemical shift scale using the internal standard. e. Identify the distinct resonances corresponding to the cis and trans isomers. The α-proton of the residue preceding the proline is often a well-resolved and reliable indicator. f. Integrate the area under the peaks for the cis and trans isomers. g. Calculate the percentage of each isomer using the following formulas:
- % Cis = [Integration of Cis Peak / (Integration of Cis Peak + Integration of Trans Peak)] * 100
- % Trans = [Integration of Trans Peak / (Integration of Cis Peak + Integration of Trans Peak)] * 100 h. Calculate the equilibrium constant K(trans/cis) = % Trans / % Cis.
Workflow for Experimental Determination of Cis-Trans Ratio:
Caption: Experimental workflow for quantifying cis-trans isomer ratios using NMR.
Conclusion and Future Directions
The introduction of dimethoxy substituents onto the proline ring offers a powerful tool for modulating the cis-trans isomeric ratio in peptides. This guide has provided a framework for understanding the underlying principles and a practical approach for quantifying these effects. The ability to fine-tune the conformational preferences of proline-containing peptides has significant implications for the rational design of peptidomimetics with enhanced stability, bioavailability, and therapeutic efficacy.
Future research should focus on a broader range of di- and mono-methoxy substituted prolines to systematically map out the steric and electronic contributions to the cis-trans equilibrium. Combining experimental NMR data with computational modeling will provide a more complete picture of the conformational landscape of these modified peptides, accelerating their development as next-generation therapeutics.
References
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Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerisation in oligopeptides. Biopolymers, 20(12), 2623-2633. [Link]
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Horng, J.-C., & Raines, R. T. (2006). An electronic effect on protein structure. Protein Science, 15(1), 74-80. [Link]
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Laskay, Ü., Ecsédi, P., Sebák, F., Bodor, A., & Nyitray, L. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Future BioLetters, 2(6), 127. [Link]
- MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412.
-
Pahlke, S., et al. (2015). Prediction of cis/trans isomerization in proteins using PSI-BLAST profiles and secondary structure information. BMC Bioinformatics, 16(1), 1-10. [Link]
- Reimer, U., Scherer, G., Drewello, M., Kruber, S., Schutkowski, M., & Fischer, G. (1998). Side-chain-backbone interactions in the environment of prolyl peptide bonds. Journal of molecular biology, 279(2), 449-460.
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Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual review of biochemistry, 78, 929-958. [Link]
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Verdolino, V., et al. (2019). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 117(10), 1807-1818. [Link]
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Wedemeyer, W. J., et al. (2002). Proline cis-trans isomerization and protein folding. Biochemistry, 41(51), 15197-15204. [Link]
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Wu, W. J., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(34), 14150-14162. [Link]
- Zondlo, N. J. (2013). Proline conformation and cis-trans isomerization in protein structure and disease. Advances in protein chemistry and structural biology, 91, 1-46.
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A Comparative Guide to the Biological Activity of Ketoproline Surrogates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Proline and the Rationale for Surrogates
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, often inducing turns and disrupting secondary structures like α-helices and β-sheets. This conformational rigidity is crucial for protein folding, stability, and molecular recognition. However, native proline residues can be subject to enzymatic modification or may not provide the optimal orientation for therapeutic efficacy. This has led to the development of proline surrogates, which are synthetic analogs designed to mimic or modulate the conformational and electronic properties of proline.
Among these, ketoproline, particularly (2S)-4-ketoproline (Kep), has emerged as a versatile surrogate.[1] The introduction of a ketone group at the C4 position of the proline ring offers a unique combination of electronic and steric properties, influencing the puckering of the pyrrolidine ring and providing a reactive handle for bioconjugation.[1][2] This guide will compare the biological activity of 4-ketoproline with other key surrogates, focusing on how subtle structural modifications can lead to significant changes in biological function.
The Parent Surrogate: (2S)-4-Ketoproline (Kep)
(2S)-4-Ketoproline serves as a foundational surrogate, offering a blend of conformational restriction and chemical reactivity. Its synthesis is often achieved through the oxidation of the more readily available 4-hydroxy-L-proline.[3]
Structural and Conformational Properties
The carbonyl group at the C4 position of ketoproline introduces a planar sp² hybridized center, which influences the puckering of the five-membered ring. This can affect the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and function. While the ketone can be accommodated within peptide structures like collagen triple helices, it can slightly decrease their thermal stability compared to native proline.[1]
Biological Activity and Applications
The primary utility of 4-ketoproline in a biological context stems from its electrophilic nature. The ketone functionality can be selectively targeted by nucleophiles, such as hydrazines and alkoxyamines, to form stable hydrazones and oximes, respectively. This allows for the site-specific labeling of peptides and proteins with imaging agents, affinity tags, or other functional moieties.[1][2]
Key Ketoproline Surrogates: A Comparative Analysis
The true power of ketoproline as a scaffold lies in the diverse array of surrogates that can be derived from it. Here, we compare 4-ketoproline to two prominent classes of C4-substituted proline analogs: fluorinated prolines and oxaproline.
4,4-Difluoro-L-proline: The Electron-Withdrawing Mimic
A direct synthetic descendant of 4-keto-L-proline, 4,4-difluoro-L-proline is synthesized by treating a protected 4-keto-L-proline with a fluorinating agent like diethylaminosulfur trifluoride (DAST).[3]
Structural and Conformational Impact: The gem-difluoro group is a strong electron-withdrawing moiety. This has a profound effect on the electronics of the pyrrolidine ring and the preceding peptide bond. The electron-withdrawing nature of the fluorine atoms can accelerate the cis/trans isomerization of the prolyl peptide bond.[4] However, unlike monofluorinated prolines which can bias the ring pucker, 4,4-difluoroproline does not exhibit a strong pucker preference.[4]
Biological Activity: The incorporation of 4,4-difluoroproline into peptides can lead to altered stability and folding kinetics. While it was hypothesized that accelerating cis-trans isomerization could be beneficial for the folding of some proteins, studies on thioredoxin have shown that this is not always the case, and can even lead to destabilization.[4][5] Its impact on biological activity is highly context-dependent, making it a tool for fine-tuning peptide and protein properties rather than a universal stabilizer.
Oxaproline: The Heteroatomic Surrogate
5-Oxaproline is a proline analog where the C4 methylene group is replaced by an oxygen atom. This substitution has significant implications for the molecule's geometry and biological activity.
Structural and Conformational Impact: The introduction of an oxygen atom into the ring alters the bond lengths and angles, leading to a different ring pucker compared to proline. This can influence the conformation of peptides into which it is incorporated.
Biological Activity as an Enzyme Inhibitor: Peptides containing 5-oxaproline have been identified as specific inactivators of prolyl 4-hydroxylase (P4H), a key enzyme in collagen biosynthesis.[6] The inactivation is syncatalytic, meaning the enzyme processes the oxaproline-containing peptide as a substrate, leading to its own inactivation. This makes oxaproline-containing peptides potent and specific inhibitors of collagen synthesis, with potential therapeutic applications in fibrotic diseases.[6]
Comparative Summary of Ketoproline Surrogates
| Surrogate | Key Structural Feature | Synthesis from Ketoproline Precursor | Conformational Effects | Key Biological Application/Activity |
| (2S)-4-Ketoproline | C4-carbonyl group | - (Parent Surrogate) | Influences ring pucker, slightly destabilizing in some contexts.[1] | Electrophilic handle for bioconjugation.[1][2] |
| 4,4-Difluoro-L-proline | Gem-difluoro group at C4 | Yes, via fluorination.[3] | Accelerates cis-trans isomerization; no strong pucker preference.[4] | Modulates protein stability and folding kinetics.[5] |
| 5-Oxaproline | Oxygen atom at C5 | No (different synthetic route) | Alters ring geometry and pucker. | Specific inactivation of prolyl 4-hydroxylase.[6] |
Experimental Methodologies
Synthesis of (2S)-4-Ketoproline and 4,4-Difluoro-L-proline Peptides
A common synthetic route for peptides containing these surrogates involves the initial synthesis of a 4-keto-L-proline-containing peptide, which can then be fluorinated to yield the 4,4-difluoro-L-proline analog.[3]
Step-by-Step Protocol for Peptide Synthesis and Modification:
-
Solid-Phase Peptide Synthesis (SPPS): A peptide containing Boc-4-hydroxy-L-proline is synthesized on a solid support using standard protocols.
-
Oxidation: The hydroxyl group of the hydroxyproline residue is oxidized to a ketone using an oxidizing agent like chromium trioxide to yield the Boc-4-keto-L-proline-containing peptide.[3]
-
Fluorination (for 4,4-difluoroproline): The resin-bound ketoproline-containing peptide is treated with diethylaminosulfur trifluoride (DAST) in an appropriate solvent to convert the ketone to a gem-difluoro group.[3]
-
Cleavage and Deprotection: The peptide is cleaved from the solid support and deprotected using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme Inhibition Assay: Prolyl 4-Hydroxylase
The inhibitory activity of ketoproline surrogates, particularly oxaproline-containing peptides, against prolyl 4-hydroxylase can be assessed using the following method.[6]
-
Cell Culture: Human skin fibroblasts are cultured under standard conditions.
-
Treatment: The cells are incubated with varying concentrations of the inhibitor peptide for a specified period (e.g., 48 hours).
-
Cell Lysis: The cells are harvested and lysed to release intracellular enzymes.
-
Enzyme Activity Measurement: The activity of prolyl 4-hydroxylase in the cell lysate is measured using a specific assay, often involving the detection of 4-hydroxyproline formation.
-
Data Analysis: The percentage of inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of inhibitor required for 50% inhibition) is determined.
Logical Relationships and Experimental Workflows
The selection of a ketoproline surrogate is a strategic decision based on the desired biological outcome. The following diagrams illustrate the relationships between these surrogates and a typical experimental workflow for their evaluation.
Caption: Logic for selecting a ketoproline surrogate based on the desired application.
Caption: A typical experimental workflow for the evaluation of ketoproline surrogates.
Conclusion and Future Directions
Ketoproline and its surrogates represent a powerful toolkit for peptide and protein chemists. The ability to fine-tune the conformational and electronic properties of the proline ring through strategic substitutions allows for the rational design of molecules with tailored biological activities. While 4-ketoproline provides a valuable platform for bioconjugation, derivatives like 4,4-difluoroproline offer a means to modulate protein stability, and heteroatomic surrogates like oxaproline can yield potent and specific enzyme inhibitors.
Future research in this area will likely focus on the development of novel ketoproline surrogates with even more diverse functionalities. The exploration of substitutions at other positions on the proline ring, as well as the combination of different modifications, will undoubtedly lead to the discovery of new chemical entities with exciting therapeutic potential. The continued elucidation of the structure-activity relationships of these surrogates will be crucial for their effective application in drug discovery and chemical biology.
References
-
Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-Ketoproline: An electrophilic proline analog for bioconjugation. Biopolymers, 104(2), 110–115. [Link]
-
Tanner, J. J. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Journal of Biological Chemistry, 298(3), 101655. [Link]
-
Gorrea, E., et al. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. Chembiochem, 22(23), 3326-3332. [Link]
-
Kivirikko, K. I., & Myllylä, R. (1990). Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts. The Journal of biological chemistry, 265(15), 8717–8722. [Link]
-
Sufrin, J. R., Balasubramanian, T. M., Vora, C. M., & Marshall, G. R. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International journal of peptide and protein research, 20(5), 438–442. [Link]
-
Holmgren, A. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. Chembiochem : a European journal of chemical biology, 22(23), 3326–3332. [Link]
-
Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. The Amit Choudhary Lab. [Link]
-
Pandey, A., Naduthambi, D., & Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(12), 4930–4944. [Link]
-
Raines, R. T. (2016). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS chemical biology, 11(1), 214–220. [Link]
-
Tanner, J. J. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. The Journal of biological chemistry, 298(3), 101655. [Link]
-
Gorrea, E., et al. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. PubMed, 22(23), 3326-3332. [Link]
-
Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. The Amit Choudhary Lab. [Link]
-
Rubini, M., & Kubyshkin, V. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. National Institutes of Health. [Link]
-
Choudhary, A., Kamer, K. J., Shoulders, M. D., & Raines, R. T. (2015). 4-ketoproline: An electrophilic proline analog for bioconjugation. PubMed. [Link]
-
Sufrin, J. R., Balasubramanian, T. M., Vora, C. M., & Marshall, G. R. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. [Link]
Sources
- 1. Investigating the inhibitory mechanism of aketoglutarate analogues towards human collagen prolyl 4-hydroxylase [minds.wisconsin.edu]
- 2. choudharylab.com [choudharylab.com]
- 3. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4,4-Dimethoxy-L-proline Methyl Ester
Executive Summary: Immediate Action Directives
Do not dispose of 4,4-Dimethoxy-L-proline methyl ester down the drain.
This compound is an organic intermediate containing acid-sensitive acetal and hydrolyzable ester functionalities. Improper disposal can lead to unmonitored chemical evolution (methanol/ketones) in waste streams or regulatory non-compliance.
-
Primary Waste Stream: Non-Halogenated Organic Waste.
-
Critical Incompatibility: Strong Acids (Risk of exothermic hydrolysis and volatile generation).
-
Physical State: Typically a viscous oil or low-melting solid; often handled as a solution.
Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand its reactivity profile.[1] 4,4-Dimethoxy-L-proline methyl ester (CAS: 57620-56-1 / 130932-23-9 for derivatives) presents specific stability concerns often overlooked in generic safety data sheets.
Structural Hazards
-
Dimethoxy Group (C4 Position): This is a ketal/acetal protection group. It is acid-labile . Exposure to acidic waste streams will hydrolyze this group, releasing methanol and generating the corresponding ketone (4-oxoproline derivative). This reaction can be exothermic.
-
Methyl Ester (C2 Position): Susceptible to basic hydrolysis (saponification) or acidic hydrolysis.
-
Secondary Amine: Basic nitrogen; incompatible with strong oxidizers (e.g., peroxides, nitric acid) due to the risk of N-oxidation or exothermic neutralization.
Hazard Classifications (GHS)
| Category | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
| Acute Toxicity | H302 | Harmful if swallowed (Estimated based on SAR). |
Decision Matrix: Waste Segregation
Effective disposal begins with segregation.[4] Mixing this compound with incompatible streams is the most common cause of laboratory waste accidents.
Figure 1: Waste segregation logic flow. Note that "Halogenated" takes precedence if the compound is dissolved in solvents like Dichloromethane (DCM).
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
Personal Protective Equipment (PPE): Wear nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. If handling large quantities (>50g) of fine powder, use a P95 respirator or work inside a fume hood.
-
Verify pH of Waste Stream: Before adding to a carboy, ensure the receiving waste container is not highly acidic (pH < 3).
-
Why? As noted in Section 2, high acidity will cleave the dimethoxy group, potentially pressurizing the container with methanol vapor over time.
-
Phase 2: Containerization
-
For Solids (Pure Compound):
-
Transfer the material into a clear, sealable polyethylene bag.
-
Place this bag inside a second bag (double containment).
-
Deposit into the Solid Hazardous Waste drum.
-
-
For Liquids (Solutions):
-
Determine if the solvent is Halogenated or Non-Halogenated.
-
Pour into the appropriate High-Density Polyethylene (HDPE) carboy.
-
Do not fill >90% capacity to allow for thermal expansion.
-
Cap tightly immediately after filling.
-
Phase 3: Labeling
Regulatory compliance requires accurate labeling.[5][6] Do not just write "Waste."
-
Chemical Name: Write "4,4-Dimethoxy-L-proline methyl ester solution" (or solid).
-
Constituents: List all solvents (e.g., "70% Ethyl Acetate, 30% Compound").
-
Hazard Checkboxes: Mark "Irritant" and "Flammable" (if in organic solvent).
Spill Management Workflow
In the event of a benchtop spill, immediate containment is required to prevent exposure and surface contamination.
Figure 2: Operational workflow for managing minor laboratory spills (<500 mL).
Cleanup Specifics:
-
Absorb: Use vermiculite or polypropylene pads. Do not use paper towels for large liquid spills as they increase surface area for evaporation.
-
Decontaminate: Wash the surface with a dilute surfactant (soap) solution. Avoid using bleach (hypochlorite), as it may react with the amine functionality.
Senior Scientist Technical Note: Hydrolysis & Stability
Self-Validating System: You can verify the stability of your waste stream by monitoring for the smell of ketones or methanol, which indicates the breakdown of the dimethoxy protection group.
In high-throughput synthesis, we often see this compound accumulate in "aqueous acidic" waste streams during workups. This is unsafe.
-
Mechanism: Acid + 4,4-Dimethoxy-L-proline methyl ester
4-Oxoproline methyl ester + 2 MeOH. -
Consequence: The generation of methanol lowers the flashpoint of the waste mixture, potentially shifting a "Non-Flammable" aqueous waste stream into a "Flammable" category (Flashpoint < 60°C).
-
Correction: Always neutralize acidic aqueous layers to pH 6-8 with Sodium Bicarbonate (
) before combining them with organic waste containing this intermediate.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. EPA.gov. [Link]
-
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. ACS.org. [Link]
Sources
Personal protective equipment for handling 4,4-Dimethoxy-L-proline methyl ester
Executive Safety & Stability Summary
Immediate Action Required: Treat 4,4-Dimethoxy-L-proline methyl ester as a High-Value/High-Sensitivity Intermediate .
While standard Safety Data Sheets (SDS) often classify proline derivatives generically as Irritants (H315/H319/H335), the specific "dimethoxy" (ketal) and "methyl ester" functionalities introduce unique stability risks. As your Senior Application Scientist, I urge you to look beyond simple toxicity. You are protecting the chemist from the compound and the compound from the environment .
-
Primary Physiological Risk: Irritation to mucous membranes (inhalation of dust) and potential ocular damage (hydrolysis in the eye producing methanol/acid).
-
Primary Chemical Risk: Hydrolysis. The dimethyl acetal (ketal) is acid-sensitive; the methyl ester is base/nucleophile-sensitive. Exposure to ambient moisture degrades the reagent, altering stoichiometry and ruining downstream peptide couplings.
The Hierarchy of Controls: Engineering First
PPE is your last line of defense, not your first. Before donning gear, verify the following engineering controls:
-
Atmospheric Control: Handle exclusively in a Chemical Fume Hood certified to face velocities between 80–100 fpm.
-
Moisture Mitigation: If the lab humidity >50%, consider weighing inside a glovebox or using an inverted funnel with inert gas flow (Nitrogen/Argon) during transfer.
-
Static Control: Amino acid esters as dry powders are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "powder fly-out," which defeats respiratory protection.
Detailed PPE Specifications
Rationale: We select materials based on permeation resistance to the reagent AND the likely solvents (DCM, DMF, Methanol) used in its solubilization.
A. Hand Protection (The "Double-Barrier" Protocol)
Do not rely on standard thin nitrile gloves alone. While nitrile resists the solid powder well, 4,4-Dimethoxy-L-proline methyl ester is often solubilized in Dichloromethane (DCM) or Dimethylformamide (DMF). Standard nitrile degrades rapidly (<5 mins) in DCM.
| Layer | Material Specification | Scientific Rationale |
| Inner | Nitrile (4 mil / 0.10mm) | Tactile sensitivity for weighing; protects against sweat contaminating the moisture-sensitive ester. |
| Outer | Nitrile (Extended Cuff, >6 mil) | Primary barrier against solid bulk. Change immediately upon splash. |
| Splash | Silver Shield / Laminate | Mandatory if handling >100mL solutions in DCM/DMF. Nitrile is insufficient for chlorinated solvents. |
B. Ocular & Face Protection[1][2][3][4][5]
-
Standard Operation: Chemical Splash Goggles (Indirect Vent).
-
Why? Safety glasses with side shields are insufficient for fine powders. The dust can bypass side shields, react with eye moisture, and hydrolyze to release acid/methanol directly on the cornea.
-
-
High Volume (>50g): Add a Face Shield over goggles to protect neck/skin from dust accumulation.
C. Respiratory Protection[5][6][7][8]
-
Primary: Fume hood (No respirator needed).
-
Spill Cleanup (Outside Hood): Minimum N95 (for dust) or Half-face respirator with P100/OV cartridges (Organic Vapor) if the container breaks and solvent vapors are present.
D. Body Protection[5][6][7][8][9]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt if flash-ignited by solvents.
-
Apron: Chemical-resistant rubber apron recommended during bulk transfer to prevent chest-level dust loading.
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
-
Equilibrate: Allow the refrigerated container to reach room temperature before opening. Opening cold introduces condensation, hydrolyzing the dimethoxy group.
-
Static Check: Place the receiving flask on an anti-static mat.
-
Transfer: Use a stainless steel spatula (avoid plastic which generates static).
-
Seal: Parafilm the container immediately after use.
Phase 2: Solubilization (The Critical Risk Point)
-
Solvent Choice: If dissolving in DCM (Dichloromethane), be aware that the heat of solution may increase vapor pressure.
-
Addition Order: Add solvent to the powder, not powder to solvent, to minimize splashing.
Phase 3: Decontamination
-
Wipe Down: Use a solvent-dampened Kimwipe (Ethanol or Isopropanol) to clean the balance area.
-
Doffing: Remove outer gloves inside the hood. Peel inner gloves turning them inside out to trap potential residue.
Visualization: Decision Logic & Workflow
Caption: Operational decision tree for selecting PPE and handling procedures based on physical state (Solid vs. Solution).
Emergency Response & Disposal
| Scenario | Immediate Response |
| Eye Contact | Irrigate for 15 minutes. Do not rub. The hydrolysis of the methyl ester can create localized acidity. Seek ophthalmologist support. |
| Skin Contact | Remove contaminated clothing.[1][2] Wash with soap and water.[1][3][2][4][5] Do not use ethanol on skin (increases absorption). |
| Spill (Solid) | Cover with wet paper towels to prevent dust dispersal, then scoop into waste. |
| Disposal | Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform). Do not dispose of in aqueous waste streams (hydrolysis risk). |
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
